Methyl p-methoxycinnamate
Description
Overview of Methyl p-methoxycinnamate as a Phenylpropanoid Derivative
This compound, systematically named methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic compound belonging to the extensive class of phenylpropanoids. medchemexpress.comnist.gov These natural products are synthesized by plants from the amino acids phenylalanine and tyrosine and are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail derived from cinnamic acid. medchemexpress.com this compound is specifically a cinnamic acid ester, formed through the formal condensation of the carboxyl group of 4-methoxycinnamic acid with methanol (B129727). evitachem.comcontaminantdb.cachemicalbook.com Its structure features a methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring, which significantly influences its chemical and biological properties. smolecule.com This compound is also classified as a monomethoxybenzene and an alkyl cinnamate (B1238496). evitachem.comnih.gov
The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a wide array of compounds crucial for their survival and interaction with the environment. nih.gov These compounds include flavonoids, lignans, and stilbenes, which serve diverse functions such as providing structural support (lignin), protecting against UV radiation, and defending against pathogens and herbivores. medchemexpress.comnih.gov this compound and its parent acid, p-methoxycinnamic acid, are among the many thousands of compounds derived from this pathway. medchemexpress.commdpi.com
Significance in Natural Products Research
The significance of this compound in natural products research is underscored by its presence in various plant species and its diverse range of biological activities. smolecule.com It is a naturally occurring compound found in plants such as Gmelina asiatica, Philotheca obovalis, and in the rhizomes of Kaempferia galanga (kencur). smolecule.commdpi.com Its ethyl ester counterpart, ethyl p-methoxycinnamate, is a major component of the essential oil of Kaempferia galanga. researcher.life
Research into this compound and its derivatives has revealed several potential applications. Studies have explored its antimicrobial properties, with some research indicating moderate antifungal activity. smolecule.com Furthermore, limited research suggests it may possess anti-inflammatory and antioxidant properties. smolecule.com The unique substitution of the methoxy group at the para-position enhances its ability to absorb UV radiation, making it a compound of interest for its photoprotective effects. smolecule.com This has led to its investigation as a potential ingredient in cosmetic formulations for skin protection. The broader class of phenylpropanoids, including p-methoxycinnamic acid, has been extensively studied for therapeutic and nutraceutical applications, with research into its anticancer, antidiabetic, antimicrobial, hepatoprotective, and neuroprotective effects. mdpi.com
Historical Context of this compound Research
The study of cinnamic acid and its derivatives has a long history, with early research in the 20th century focusing on their synthesis and identification. ijrpr.com One of the foundational methods for synthesizing cinnamic acids is the Perkin reaction, a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640). ijrpr.compcbiochemres.com While traditionally used for producing the parent p-methoxycinnamic acid, this method highlights the long-standing chemical interest in this class of compounds. ijrpr.com
The discovery of this compound in nature, such as in the fungus Lentinus lepideus, spurred research into its biosynthesis. thegoodscentscompany.com Early studies investigated the enzymatic formation of this compound by this fungus from glucose and xylose, shedding light on the metabolic pathways involved. thegoodscentscompany.com Further research has identified its presence in a variety of higher plants. nih.govbmrb.io In recent decades, research has intensified, driven by the growing interest in the biological activities of natural products. Modern synthetic methods, such as the Heck reaction and various esterification techniques, have been developed for more efficient production of this compound and its derivatives for research purposes. evitachem.com The ongoing investigation into its biological properties continues to build upon this historical foundation of chemical synthesis and natural product discovery.
Research Findings and Data
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | evitachem.comnih.gov |
| Molecular Weight | 192.21 g/mol | evitachem.comnih.gov |
| Appearance | Yellow solid | evitachem.com |
| Melting Point | 89-95 °C | chemicalbook.comnih.gov |
| Boiling Point | 268.19 °C (estimate) | chemicalbook.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone (B3395972). | evitachem.com |
| CAS Registry Number | 3901-07-3 (trans-isomer) | nih.gov |
Natural Occurrence of p-Methoxycinnamic Acid and its Esters
| Plant Species | Family | Part of Plant | Compound | Source |
| Kaempferia galanga | Zingiberaceae | Rhizomes | p-Methoxycinnamic acid, Ethyl p-methoxycinnamate | mdpi.comresearcher.life |
| Gmelina asiatica | Lamiaceae | - | This compound | smolecule.comnih.gov |
| Scrophularia buergeriana | Scrophulariaceae | - | This compound, p-Methoxycinnamic acid | nih.govnih.gov |
| Curcuma longa | Zingiberaceae | - | p-Methoxycinnamic acid | mdpi.com |
| Etlingera pavieana | Zingiberaceae | Rhizomes | p-Methoxycinnamic acid | mdpi.com |
| Matricaria chamomilla | Asteraceae | Herbs | p-Methoxycinnamic acid | mdpi.com |
| Anigozanthos preissii | Haemodoraceae | - | p-Methoxycinnamic acid | mdpi.com |
| Dianthus superbus L. | Caryophyllaceae | - | p-Methoxycinnamic acid | mdpi.com |
| Prostanthera rotundifolia | Lamiaceae | - | p-Methoxycinnamic acid | mdpi.com |
| Philotheca obovalis | Rutaceae | - | This compound | smolecule.com |
| Baccharis subdentata | Asteraceae | - | p-Methoxycinnamic acid | nih.gov |
Spectroscopic Data of this compound
| Spectroscopy Type | Key Features | Source |
| ¹H-NMR | Signals corresponding to methoxy group protons, aromatic protons, and vinyl protons. | nih.gov |
| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbon. | spectrabase.com |
| IR (Infrared) | Characteristic absorption bands for C=O (ester), C=C (alkene), and C-O (ether) functional groups. | ijrpr.com |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) consistent with the molecular weight. | nist.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3 |
InChI Key |
VEZIKIAGFYZTCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Plant Sources of Methyl p-methoxycinnamate and Related Methoxycinnamic Acid Esters
This compound and its related esters are not uniformly distributed in the plant kingdom. Their presence is often characteristic of specific plant families and genera, where they contribute to the plant's chemical profile.
This compound has been identified as a constituent of Gmelina asiatica, a medicinal plant belonging to the Lamiaceae family. While the presence of this compound is documented, detailed studies on its specific distribution within the various tissues of the plant, such as the leaves, stem, or roots, are not extensively detailed in the available literature. However, the plant is known to contain a variety of other phytochemicals, including cinnamic acid derivatives researchgate.net.
Currently, there is a lack of specific scientific literature detailing the isolation or identification of this compound from Philotheca obovalis. This plant is a member of the Rutaceae family, which is known to produce a wide array of secondary metabolites, including various cinnamic acid derivatives researchgate.netresearchgate.netscu.edu.au. Philotheca obovalis itself is a small shrub endemic to New South Wales, Australia, characterized by its waxy, white to pinkish flowers anpsa.org.auwikipedia.org. While the family it belongs to is a potential source of such compounds, direct evidence for this compound in this particular species is not available.
The rhizome of Kaempferia galanga L., a plant in the ginger family (Zingiberaceae), is a significant natural source of methoxycinnamic acid esters. The most abundant of these is ethyl p-methoxycinnamate, which is a major component of the essential oil extracted from the rhizomes cosmeticsandtoiletries.comresearchgate.net. In addition to the ethyl ester, methyl 4-methoxycinnamate has also been identified as a constituent of Kaempferia galanga nih.gov. The high concentration of these esters in the rhizome makes this plant a key species in the study of these compounds.
| Compound | Plant Part | Relative Abundance |
|---|---|---|
| Ethyl p-methoxycinnamate | Rhizome | Major component of essential oil |
| This compound | Rhizome | Present |
The precursor to this compound, p-methoxycinnamic acid, is found in a variety of plants and food products. Its presence as a free acid or in other forms contributes to the chemical makeup of these botanicals. Notable sources include coffee (Coffea arabica) and peanuts (Arachis hypogaea) researchgate.netnih.gov. It is also found in several cereal plants such as buckwheat (Fagopyrum esculentum), bicolor sorghum (Sorghum vulgare), and in brown rice grains (Oryza sativa L.) researchgate.netnih.gov. Additionally, this acid has been detected in the leaves of pineapples, the roots of a species of banana (Musa acuminata), and in the seeds of the yuzu fruit (Citrus junos) nih.gov.
| Botanical Source | Common Name | Plant Part(s) |
|---|---|---|
| Coffea arabica | Coffee | Beans |
| Arachis hypogaea | Peanut | Seeds |
| Fagopyrum esculentum | Buckwheat | Seeds |
| Sorghum vulgare | Sorghum | Grains |
| Oryza sativa L. | Brown Rice | Grains, Bran |
| Ananas comosus | Pineapple | Leaves |
| Musa acuminata | Banana | Roots |
| Citrus junos | Yuzu | Seeds |
Postulated Biosynthetic Routes to this compound
The formation of this compound in plants is believed to occur through enzymatic processes that are part of the broader phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide variety of plant secondary metabolites.
The biosynthesis of this compound is thought to be the result of an enzymatic esterification of p-methoxycinnamic acid. This process involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the carboxylic acid group of p-methoxycinnamic acid. This reaction is catalyzed by a class of enzymes known as methyltransferases mdpi.comnih.gov.
The general steps leading to the formation of this compound are as follows:
Phenylpropanoid Pathway : The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to cinnamic acid and then to p-coumaric acid.
Methylation : The hydroxyl group of p-coumaric acid is methylated to form p-methoxycinnamic acid. This reaction is catalyzed by an O-methyltransferase.
Esterification : The final step is the esterification of the carboxyl group of p-methoxycinnamic acid with a methyl group, a reaction catalyzed by a specific methyltransferase, to yield this compound.
While the general pathway is understood, the specific enzymes that catalyze the final esterification step in plants like Gmelina asiatica and Kaempferia galanga have not been fully characterized. However, the presence of various cinnamic acid esters in these plants strongly suggests the activity of such enzymatic systems.
Precursor Compounds and Metabolic Intermediates
The journey to this compound begins with the aromatic amino acid L-phenylalanine , which serves as the primary precursor. This initial building block is channeled into the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of natural products, including lignins, flavonoids, and coumarins.
The initial committed step in this pathway is the deamination of L-phenylalanine to form cinnamic acid . This reaction is catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . Following this, Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid (also known as 4-hydroxycinnamic acid).
The subsequent steps involve the addition of a methyl group to the hydroxyl group of p-coumaric acid and the esterification of the resulting carboxylic acid. While the general framework of the phenylpropanoid pathway is well-established, the precise sequence and the specific enzymes involved in the formation of p-methoxycinnamic acid can vary among plant species.
One of the key transformations is the methylation of the hydroxyl group of a precursor molecule. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While many OMTs in the phenylpropanoid pathway are known to methylate compounds like caffeic acid to produce ferulic acid, the specific OMT responsible for the para-methylation of a cinnamic acid derivative to form p-methoxycinnamic acid is a subject of ongoing research. It is hypothesized that a specific OMT acts on p-coumaric acid or its CoA-ester derivative.
The final step in the biosynthesis of this compound is the esterification of the carboxyl group of p-methoxycinnamic acid with methanol (B129727). This reaction is catalyzed by a methyltransferase , likely belonging to the SABATH family of methyltransferases . Enzymes such as cinnamic acid methyltransferase (CAMT) have been shown to catalyze the formation of methyl cinnamate (B1238496), and it is plausible that a related enzyme with specificity for p-methoxycinnamic acid is responsible for this final conversion.
The table below summarizes the key precursor compounds and metabolic intermediates in the proposed biosynthetic pathway of this compound.
| Compound Name | Role in Pathway |
| L-Phenylalanine | Primary Precursor |
| Cinnamic Acid | Initial Intermediate |
| p-Coumaric Acid | Hydroxylated Intermediate |
| S-Adenosyl-L-methionine (SAM) | Methyl Group Donor |
| p-Methoxycinnamic Acid | Methoxy (B1213986) Intermediate |
| This compound | Final Product |
Further research is needed to fully elucidate the specific O-methyltransferases and carboxyl methyltransferases involved in the biosynthesis of this compound across different plant species, which will provide a more complete understanding of this fascinating metabolic pathway.
Synthetic Methodologies and Chemoenzymatic Approaches
Chemical Synthesis of Methyl p-methoxycinnamate
The chemical synthesis of this compound can be accomplished through several established methods. These techniques leverage fundamental organic reactions to construct the target molecule from readily available starting materials.
Esterification of 4-methoxycinnamic Acid
A straightforward and conventional method for synthesizing this compound is the direct esterification of 4-methoxycinnamic acid with methanol (B129727). smolecule.comevitachem.comnih.gov This acid-catalyzed reaction is a fundamental process in organic chemistry. evitachem.com
A typical procedure involves heating a suspension of 4-methoxycinnamic acid and a catalytic amount of concentrated sulfuric acid in methanol. prepchem.com The mixture is refluxed for an extended period, often up to 96 hours, to drive the reaction towards completion. prepchem.com Upon cooling, the product, this compound, crystallizes and can be isolated by filtration as a white solid. prepchem.com This method is also applicable to the synthesis of other esters of 4-methoxycinnamic acid, such as 2-ethylhexyl 4-methoxycinnamate, a widely used sunscreen agent. niscpr.res.in In this case, transesterification of a simpler ester like methyl or ethyl 4-methoxycinnamate is often preferred over direct esterification due to better reaction rates. niscpr.res.in
| Reactants | Catalyst | Solvent | Conditions | Product | Reference |
| 4-methoxycinnamic acid, Methanol | Sulfuric acid | Methanol | Reflux, 96 hours | This compound | prepchem.com |
| Ethyl 4-methoxycinnamate, 2-ethyl hexanol | p-toluenesulfonic acid | Toluene | 150°C, 6 hours | 2-ethylhexyl 4-methoxycinnamate | niscpr.res.in |
Wittig Reactions with Silver Carbonate Catalysis
The Wittig reaction offers a powerful and specific method for alkene synthesis. nih.gov It involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.govmasterorganicchemistry.com A modified Horner-Wadsworth-Emmons-Wittig reaction is employed for the synthesis of this compound. wpmucdn.com This variation utilizes a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde to form an alkene. wpmucdn.com
In a typical synthesis, trimethyl phosphonoacetate is treated with a base like sodium methoxide (B1231860) to generate the reactive enolate anion. wpmucdn.com This anion then reacts with 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) in an anhydrous solvent like methanol. wpmucdn.com The reaction proceeds at room temperature and yields methyl trans-4-methoxycinnamate. wpmucdn.com
Recent advancements have introduced the use of silver carbonate as a mild base in the Wittig reaction. nih.govnih.gov This allows the olefination to occur under weakly basic conditions at room temperature, making it suitable for base-sensitive substrates. nih.govnih.gov This method has been successfully used for the coupling of various aldehydes with phosphorus ylides, yielding olefins in good yields. nih.gov
| Aldehyde | Ylide Precursor | Base | Solvent | Product | Reference |
| 4-methoxybenzaldehyde | Trimethyl phosphonoacetate | Sodium methoxide | Methanol | Methyl trans-4-methoxycinnamate | wpmucdn.com |
| Various aldehydes | Various phosphonium (B103445) salts | Silver carbonate | Acetonitrile (B52724) | Various olefins | nih.gov |
Electro-organic Approaches via Heck Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. smolecule.combeilstein-journals.org It is a cornerstone for the synthesis of substituted alkenes, including this compound. smolecule.com Recent developments have focused on electro-organic approaches to the Heck reaction, aiming for more sustainable and efficient synthetic routes. smolecule.comevitachem.com
The Heck reaction for synthesizing this compound typically involves the coupling of an aryl halide, such as 4-iodoanisole (B42571) or bromobenzene (B47551), with methyl acrylate (B77674). smolecule.combeilstein-journals.org The reaction is carried out in the presence of a palladium catalyst and a base. beilstein-journals.org
A notable advancement is the use of continuous-flow systems with supercritical carbon dioxide (scCO₂) as a solvent. beilstein-journals.org In one example, 4-iodoanisole and methyl acrylate were reacted in a 1:2 molar ratio. The reaction was conducted at 155°C and 200 bar pressure with a short residence time of 5.2 minutes. This continuous-flow setup allows for efficient production and simplified purification. beilstein-journals.org
Electrochemical Heck reactions have also been developed. Under galvanostatic conditions (10 mA/cm²), the reaction between bromobenzene and methyl acrylate using graphite (B72142) anodes achieved a 68% yield with a Faradaic efficiency of 72%. This method minimizes metal waste but requires precise control over the electrochemical parameters.
The choice of catalyst is crucial for the efficiency of the Heck reaction. mdpi.com Traditional systems often use homogeneous palladium catalysts with phosphine (B1218219) ligands. beilstein-journals.org However, to enhance the "green" credentials of the reaction, phosphine-free catalysts are being explored. beilstein-journals.orgresearchgate.net
In the continuous-flow synthesis of this compound, a 2% palladium on silica (B1680970) (Pd/SiO₂) catalyst was used. beilstein-journals.org This heterogeneous catalyst simplifies the work-up procedure as it can be easily separated from the reaction mixture. beilstein-journals.org The base used in this system was diisopropylethylamine, chosen for its solubility in the scCO₂-modified solvent. beilstein-journals.orgresearchgate.net
The efficiency of the Heck reaction is also influenced by the palladium source and ligands. Electron-donating ligands like carbenes and phosphines can increase the activity and stability of the palladium catalyst. mdpi.com For aryl chlorides, which are less reactive than iodides or bromides, catalysts with bulky, electron-rich phosphine and carbene ligands have proven to be effective. mdpi.com
| Catalyst | Ligand | Base | Key Features | Reference |
| 2% Pd/SiO₂ | None (phosphine-free) | Diisopropylethylamine | Heterogeneous, simplified work-up, used in continuous flow with scCO₂. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |
| Palladium complexes | Triarylphosphines | Various | Traditional system, effective for aryl iodides and bromides. beilstein-journals.orgmdpi.com | beilstein-journals.orgmdpi.com |
| Palladium complexes | Bulky, electron-rich phosphines/carbenes | Various | Effective for less reactive aryl chlorides. mdpi.com | mdpi.com |
Perkin Reaction-Derived Precursors
The Perkin reaction, developed by William Henry Perkin, is a classic method for synthesizing cinnamic acids. wikipedia.org It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org This reaction can be used to produce 4-methoxycinnamic acid, the direct precursor to this compound. researchgate.netuns.ac.id
In a typical Perkin reaction for this purpose, p-methoxybenzaldehyde is reacted with acetic anhydride using sodium acetate (B1210297) as a catalyst. researchgate.netuns.ac.id The reaction can be accelerated using sonication. researchgate.net The resulting 4-methoxycinnamic acid can then be esterified to yield this compound as described in section 3.1.1.
While the Perkin reaction is a well-established method, it can have limitations. For instance, the presence of electron-donating groups on the aromatic aldehyde can decrease the yield of the target product. jocpr.com
| Aromatic Aldehyde | Acid Anhydride | Catalyst | Conditions | Product | Reference |
| p-methoxybenzaldehyde | Acetic anhydride | Sodium acetate | Sonication, 50°C, 60 minutes | 4-methoxycinnamic acid | researchgate.net |
| Benzaldehyde | Acetic anhydride | Sodium acetate | - | Cinnamic acid | wikipedia.org |
Chemoenzymatic and Biocatalytic Synthesis of this compound Derivatives
Chemoenzymatic and biocatalytic strategies have emerged as powerful tools for the synthesis of valuable derivatives of this compound. These methods leverage the high selectivity and efficiency of enzymes to catalyze reactions under mild conditions, offering a green alternative to conventional chemical routes that often require harsh reagents and generate significant waste.
Enzymatic Transesterification Reactions
Enzymatic transesterification is a key biocatalytic process for modifying this compound. This reaction involves the transfer of the p-methoxycinnamoyl group from a methyl ester to another alcohol, yielding a new ester derivative. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability.
Immobilized lipases are particularly favored in industrial applications as they can be easily separated from the reaction mixture and reused, which enhances the economic feasibility of the process. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is one of the most effective and widely studied biocatalysts for the synthesis of p-methoxycinnamate derivatives. mdpi.comnih.govnih.gov In a study involving the transesterification of this compound with oleyl alcohol, Novozym 435 demonstrated the highest conversion rate (92%) compared to lipases from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM). nih.gov
The lipase from Rhizopus oryzae has also been successfully used in the esterification of p-methoxycinnamic acid with 2-ethylhexanol to produce octyl methoxycinnamate. researchgate.netmdpi.com This enzymatic approach is presented as a greener and more economical alternative to traditional chemical methods. researchgate.net
The choice of lipase can significantly impact the reaction's efficiency. For instance, in the synthesis of phospholipid derivatives, Novozym 435 was found to be more effective than other lipases. nih.gov The reaction conditions, such as temperature, solvent, and substrate molar ratio, are also crucial for optimizing the conversion and yield.
Table 1: Comparison of Lipases in the Synthesis of p-Methoxycinnamate Derivatives
| Lipase | Substrates | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | This compound and oleyl alcohol | Oleyl p-methoxycinnamate | 92% conversion | nih.gov |
| Lipozyme RM IM (Rhizomucor miehei lipase) | This compound and oleyl alcohol | Oleyl p-methoxycinnamate | 60% conversion | nih.gov |
| Lipozyme TL IM (Thermomyces lanuginosus lipase) | This compound and oleyl alcohol | Oleyl p-methoxycinnamate | Low activity | nih.gov |
| Rhizopus oryzae lipase | p-Methoxycinnamic acid and 2-ethylhexanol | Octyl methoxycinnamate | 91.3% conversion | researchgate.net |
| Novozym 435 | p-Methoxycinnamic acid and 2-ethylhexanol | Octyl methoxycinnamate | 90% conversion | mdpi.com |
The enzymatic synthesis of long-chain alkyl esters of p-methoxycinnamic acid, such as octyl methoxycinnamate, is of significant interest due to their application as UV filters in sunscreens. Novozym 435 has been effectively used to catalyze the direct esterification of p-methoxycinnamic acid with 2-ethylhexanol, achieving a 90% conversion within 24 hours at 80°C in a nonpolar organic solvent. mdpi.com
Similarly, the lipase from Rhizopus oryzae has been employed for the same reaction, resulting in a 91.3% conversion after 96 hours at a lower temperature of 45°C in cyclooctane. researchgate.netmdpi.com A scaled-up version of this process achieved an 88.6% yield. researchgate.netmdpi.com The use of ultrasound has also been explored to enhance the efficiency of lipase-catalyzed synthesis of octyl cinnamate (B1238496), significantly reducing reaction times. nih.gov
The synthesis of glycerol-based methoxycinnamates represents a sustainable approach, utilizing glycerol (B35011), a byproduct of biodiesel production. mdpi.com The enzymatic esterification of p-methoxycinnamic acid with glycerol, catalyzed by Novozym 435, yields p-methoxycinnamate monoglyceride under solventless and mild conditions. mdpi.com This process is selective towards the formation of the monoester. scielo.org.co The reaction is influenced by variables such as temperature, enzyme concentration, and water content. mdpi.com
In one study, the esterification of 4-methoxycinnamic acid and glycerol was mediated by an immobilized lipase from Thermomyces lanuginosus, achieving a 34% conversion in hexane (B92381). scielo.org.co Another approach utilized ultrasonic assistance for the enzymatic transesterification of ethyl p-methoxycinnamate with glycerol, resulting in high conversions of 88.1–98.5% within 1–9 hours. nih.gov These glycerol derivatives show potential as hydrophilic UV filters. scielo.org.coresearchgate.net
The enzymatic synthesis of phospholipid derivatives of p-methoxycinnamic acid has been developed to enhance the bioavailability of the parent compound. nih.gov In a notable study, Novozym 435 was used to catalyze the interesterification of egg-yolk phosphatidylcholine with ethyl p-methoxycinnamate. nih.gov This reaction yielded p-methoxycinnamoylated lysophosphatidylcholine (B164491) (p-MCA-LPC) and p-methoxycinnamoylated phosphatidylcholine (p-MCA-PC) with isolated yields of 32% and 3% (w/w), respectively, under optimized conditions. nih.gov The use of enzymes allows for the modification of phospholipids (B1166683) with phenolic acids under mild conditions, a process that is challenging via traditional chemical methods. nih.gov
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. brainly.comrroij.com The use of biocatalysts like lipases aligns well with several of these principles.
Catalysis: Enzymes are highly efficient catalysts that can accelerate reactions under mild conditions, reducing energy consumption. brainly.com Their high specificity often eliminates the need for protecting groups, which simplifies the synthetic process and reduces waste. acs.org
Use of Renewable Feedstocks: The synthesis of glycerol-based methoxycinnamates utilizes glycerol, a renewable resource derived from biodiesel production. mdpi.com
Atom Economy: Enzymatic reactions, particularly esterifications and transesterifications, can be designed to have high atom economy, maximizing the incorporation of starting materials into the final product and minimizing waste. acs.org
Safer Solvents and Auxiliaries: Biocatalytic reactions can often be performed in greener solvents, such as bio-based solvents or even in solvent-free systems, reducing the reliance on hazardous organic solvents. mdpi.combrainly.com For instance, the synthesis of p-methoxycinnamate monoglyceride has been successfully carried out under solventless conditions. mdpi.com
Design for Energy Efficiency: Enzymatic reactions typically occur at lower temperatures and pressures compared to conventional chemical methods, leading to significant energy savings. nih.gov
Reduction of Derivatives: The high selectivity of enzymes often obviates the need for protection and deprotection steps, which are common in chemical synthesis and generate additional waste. brainly.comacs.org
The lipase-mediated synthesis of phenolic acid esters is considered a green and economical alternative to traditional chemical methods, which often involve harsh conditions and hazardous materials. researchgate.net The application of techniques like ultrasound can further enhance the green credentials of these processes by improving efficiency and reducing reaction times. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, facilitating rapid and efficient chemical transformations. This technique accelerates reaction rates by directly heating polar molecules, leading to significant reductions in reaction times compared to conventional heating methods. tandfonline.com The synthesis of this compound and its parent acid has been successfully achieved using microwave-assisted protocols, often in conjunction with solvent-free conditions.
One prominent approach is the Wittig reaction, where aromatic aldehydes react with a phosphorane to form alkenes. A general method for synthesizing various methyl (E)-cinnamates involves the microwave irradiation of an appropriate aldehyde and methyl (triphenylphosphoranylidene)acetate on a silica gel support. tandfonline.com For instance, the reaction of p-anisaldehyde with the phosphorane under microwave irradiation for 2-3 minutes furnishes this compound in high yields. tandfonline.com This method is noted for its stereoselectivity, producing the (E)-isomer, which is confirmed by the coupling constant (J ≈ 16 Hz) of the olefinic protons in ¹H NMR spectroscopy. tandfonline.com
Another effective microwave-assisted strategy is the re-esterification of other cinnamate esters. For example, ethyl p-methoxycinnamate can be efficiently converted to this compound. kemdikbud.go.id By irradiating a methanolic solution of ethyl p-methoxycinnamate with sodium hydroxide (B78521) in an unmodified microwave oven, the methyl ester can be obtained in a significantly higher yield and a fraction of the time compared to conventional room-temperature stirring. kemdikbud.go.id
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is also amenable to microwave assistance for producing precursors to cinnamate derivatives. itb.ac.idnih.gov For example, p-methoxybenzaldehyde, which can be derived from the oxidative cleavage of p-methoxycinnamic acid, reacts with acetone (B3395972) under microwave irradiation in the presence of sodium hydroxide to yield (E)-4-(4-methoxyphenyl)but-3-en-2-one. itb.ac.idresearchgate.netgrafiati.com These reactions are typically very fast, often completing within minutes. itb.ac.idnih.gov
Furthermore, direct amidation of ethyl p-methoxycinnamate has been achieved using microwave assistance, converting the ester into N,N-dimethyl-p-methoxycinnamamide in just one minute with high yield. ugm.ac.id This highlights the versatility of microwave energy in promoting various transformations of cinnamate structures.
Table 1: Microwave-Assisted Synthesis of this compound & Related Derivatives
| Starting Material(s) | Reagents/Catalyst | Power/Time | Product | Yield (%) | Reference(s) |
| p-Anisaldehyde, Methyl (triphenylphosphoranylidene)acetate | Silica gel | Not specified / 2-3 min | Methyl (E)-p-methoxycinnamate | 75-92% | tandfonline.com |
| Ethyl p-methoxycinnamate | NaOH, Methanol | 300 W / 6 min | This compound | 70.7% | kemdikbud.go.id |
| p-Methoxybenzaldehyde, Acetone | NaOH (aq) | 600 W / 3 min | (E)-4-(4-methoxyphenyl)but-3-en-2-one | Not specified | itb.ac.id |
| Ethyl p-methoxycinnamate | NaOH, Dimethylformamide | 300 W / 1 min | N,N-dimethyl-p-methoxycinnamamide | 88.6% | ugm.ac.id |
Sonochemical Methods
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high-energy "hot spots" with extreme temperatures and pressures, accelerating chemical reactions. ijrpr.com This method has been applied to the synthesis of p-methoxycinnamic acid, the direct precursor to this compound, offering a green alternative to conventional high-temperature, long-duration reactions. uns.ac.id
The Perkin reaction, a classic method for synthesizing cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride using a base catalyst. uns.ac.id When p-methoxybenzaldehyde is reacted with acetic anhydride and sodium acetate under ultrasonic irradiation at a moderate temperature (e.g., 50°C) for 60 minutes, p-methoxycinnamic acid is formed. ijrpr.comuns.ac.idresearchgate.net While this method provides a significant time and energy saving compared to traditional refluxing, the reported yields can be low. ijrpr.comresearchgate.net
A more efficient sonochemical approach for synthesizing p-methoxycinnamic acid is the Knoevenagel condensation. researchgate.net This reaction involves condensing p-anisaldehyde with malonic acid in the presence of a base like β-alanine dissolved in pyridine. By applying ultrasonic waves for 60 minutes at an optimized temperature of 60°C, a remarkable yield of 92.71% can be achieved. researchgate.net The use of ultrasound is crucial for enhancing the reaction rate and efficiency. researchgate.net
While direct sonochemical synthesis of this compound is less commonly reported, the synthesis of other cinnamate esters demonstrates the potential of this technique. For example, n-octyl cinnamate has been synthesized via an esterification reaction between cinnamic acid and n-octanol with a sulfuric acid catalyst under ultrasonic irradiation. iosrphr.org Similarly, the synthesis of octyl cinnamate from methyl cinnamate and octanol (B41247) can be efficiently achieved using an ultrasound-plus-vacuum system, reaching over 93% conversion. nih.gov These examples suggest that the esterification of sonochemically-produced p-methoxycinnamic acid with methanol could be a viable and efficient route to the target compound.
Table 2: Sonochemical Synthesis of p-Methoxycinnamic Acid and Related Esters
| Reaction Type | Starting Material(s) | Catalyst/Conditions | Temperature/Time | Product | Yield (%) | Reference(s) |
| Perkin Reaction | p-Methoxybenzaldehyde, Acetic anhydride | Sodium acetate, Ultrasound | 50°C / 60 min | p-Methoxycinnamic acid | 2.09% | ijrpr.comuns.ac.idresearchgate.net |
| Knoevenagel Condensation | p-Anisaldehyde, Malonic acid | β-alanine, Pyridine, Ultrasound | 60°C / 60 min | p-Methoxycinnamic acid | 92.71% | researchgate.net |
| Esterification | Cinnamic acid, n-Octanol | H₂SO₄, Ultrasound | Not specified / 7 hours | n-Octyl cinnamate | 39.18% | iosrphr.org |
| Transesterification | Methyl cinnamate, Octanol | Lipase, Ultrasound + Vacuum | 74.6°C / 11.1 hours | Octyl cinnamate | 93.8% (conversion) | nih.gov |
Solventless Reaction Conditions
Syntheses conducted under solventless or solvent-free conditions represent a key principle of green chemistry, as they minimize waste, reduce environmental impact, and can simplify product purification. Several methods for preparing this compound and its precursors have been adapted to run without a solvent, often in conjunction with microwave or ultrasonic energy.
A notable solvent-free method combines microwave irradiation with a solid-phase mediator. The Knoevenagel condensation of an aryl aldehyde (like p-anisaldehyde) with malonic acid can be performed under solvent-free conditions using polyphosphate ester (PPE) as both a catalyst and reaction mediator. tandfonline.comresearchgate.net Microwave irradiation of this solid mixture leads to the formation of 4-methoxycinnamic acid in high yield (85%). researchgate.net
The Wittig reaction for producing methyl cinnamates has also been successfully adapted to solvent-free conditions. By adsorbing the reactants (aldehyde and phosphorane) onto silica gel and then irradiating the dry powder with microwaves, methyl (E)-cinnamates are produced rapidly and in high yields. tandfonline.com This approach avoids the use of bulk solvents during the reaction step, with solvent only being used for initial mixing and final chromatographic purification. tandfonline.com
Enzymatic synthesis offers another powerful route for solvent-free reactions under mild conditions. Lipase-catalyzed esterification is particularly effective. The production of p-methoxycinnamate monoglyceride has been demonstrated by reacting p-methoxycinnamic acid with glycerol using an immobilized lipase (Novozym® 435) in a solventless system. mdpi.com Similarly, lipase-catalyzed transesterification between methyl cinnamate and methanol can produce other cinnamate esters with high efficiency in a solvent-free environment. These chemoenzymatic methods are highly selective and operate at moderate temperatures (e.g., 40-50°C), which is advantageous for heat-sensitive compounds. mdpi.com
Table 3: Synthesis of this compound Precursors and Analogs under Solventless Conditions
| Reaction Type | Starting Material(s) | Catalyst/Conditions | Method | Product | Yield (%) | Reference(s) |
| Knoevenagel Condensation | 4-Methoxybenzaldehyde, Malonic acid | Polyphosphate ester (PPE) | Microwave irradiation | 4-Methoxycinnamic acid | 85% | researchgate.net |
| Wittig Reaction | Aldehydes, Methyl (triphenylphosphoranylidene)acetate | Silica gel support | Microwave irradiation | Methyl (E)-cinnamates | 75-92% | tandfonline.com |
| Esterification | p-Methoxycinnamic acid, Glycerol | Novozym® 435 (immobilized lipase) | Conventional heating (40-50°C) | p-Methoxycinnamate monoglyceride | Not specified | mdpi.com |
| Tandem Reaction | Cinnamic acids, Phenols | Amberlyst 15 resin | Microwave irradiation | 4-Aryl-3,4-dihydrocoumarin | High yields | tandfonline.com |
Advanced Spectroscopic Characterization and Analytical Methodologies
Spectroscopic Analysis for Structural Elucidation and Conformation
Spectroscopic techniques provide detailed information about the molecular structure and bonding of methyl p-methoxycinnamate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
In ¹H NMR spectroscopy of trans-methyl p-methoxycinnamate, distinct signals corresponding to different protons are observed. chegg.com The protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet around 3.83 ppm. The protons on the aromatic ring show a characteristic splitting pattern, with the two protons closer to the methoxy group appearing at approximately 6.92 ppm and the other two at about 7.48 ppm, both as doublets. chegg.com The vinyl protons, which are part of the double bond, are observed as two doublets with a large coupling constant (J value) of about 15.9 Hz, confirming the trans configuration of the double bond. These appear at approximately 6.33 ppm and 7.64 ppm. chegg.com The methyl ester protons (-COOCH₃) also present as a singlet, around 3.79 ppm. chegg.com
¹³C NMR spectroscopy provides complementary information. For this compound, characteristic peaks are observed for the carbonyl carbon of the ester group (around 167.7 ppm), the carbons of the aromatic ring (ranging from approximately 114.3 to 161.4 ppm), and the carbons of the methoxy and methyl ester groups (around 55.3 and 51.6 ppm, respectively). rsc.org
¹H NMR Data for trans-Methyl p-methoxycinnamate in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.64 | d | 15.9 | Vinyl H |
| 7.48 | d | 8.7 | Aromatic H |
| 6.92 | d | 8.7 | Aromatic H |
| 6.33 | d | 15.9 | Vinyl H |
| 3.83 | s | N/A | Methoxy (-OCH₃) H |
| 3.79 | s | N/A | Methyl Ester (-COOCH₃) H |
Data sourced from Chegg.com chegg.com
¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 167.7 | Carbonyl C (C=O) |
| 161.4 | Aromatic C-O |
| 144.5 | Vinyl C |
| 129.7 | Aromatic C-H |
| 127.1 | Aromatic C |
| 115.3 | Vinyl C |
| 114.3 | Aromatic C-H |
| 55.3 | Methoxy C (-OCH₃) |
| 51.6 | Methyl Ester C (-COOCH₃) |
Data sourced from The Royal Society of Chemistry rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum shows characteristic absorption bands corresponding to specific molecular vibrations.
Key vibrational bands for this compound include:
A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.
Bands in the region of 1600-1650 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic ring and the vinyl group.
Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.
The C-O stretching vibrations of the ester and ether linkages appear in the 1100-1300 cm⁻¹ region. nih.gov
The presence of a band around 980 cm⁻¹ is often indicative of the trans configuration of the double bond.
Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1710 | C=O Stretch | Ester |
| ~1635 | C=C Stretch | Alkene/Aromatic |
| ~1605 | C=C Stretch | Aromatic Ring |
| ~1255 | C-O Stretch | Aryl Ether |
| ~1170 | C-O Stretch | Ester |
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, followed by their structural characterization based on fragmentation patterns. nih.govchrom-china.com
For this compound (molecular weight: 192.21 g/mol ), the mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 192. nist.gov The fragmentation pattern provides valuable structural information. Common fragments observed include:
m/z 161: Loss of a methoxy radical (•OCH₃) from the ester group, resulting in the [M-31]⁺ fragment.
m/z 133: Loss of the carbomethoxy group (•COOCH₃), corresponding to the [M-59]⁺ fragment. dntb.gov.ua
m/z 77: Represents the phenyl group fragment. iitd.ac.in
The precise fragmentation pattern can help confirm the identity of the compound. The NIST WebBook provides mass spectral data for both the cis and trans isomers of this compound. nist.gov
Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 192 | [M]⁺ (Molecular Ion) |
| 161 | [M - •OCH₃]⁺ |
| 133 | [M - •COOCH₃]⁺ |
Analytical Techniques for Quantitative Determination and Purity Assessment
Chromatographic methods are essential for separating this compound from other compounds and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and related compounds in various samples, including commercial products and biological matrices. oup.comsigmaaldrich.com
A typical HPLC method for analyzing this compound involves a reversed-phase column, such as a C18 column. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution, which may be buffered or contain an acid like acetic acid. oup.commdpi.com The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition). oup.comresearchgate.net Detection is commonly achieved using a UV detector, as this compound exhibits strong absorbance in the UV region, with a maximum absorption wavelength (λmax) around 310 nm. researchgate.net
The method's performance is validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For instance, a validated HPLC method for a related compound, ethyl p-methoxycinnamate, demonstrated good linearity with a high correlation coefficient (r > 0.99) and acceptable precision and accuracy. researchgate.net
Typical HPLC Parameters for Cinnamate (B1238496) Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. nist.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and quantification capabilities.
In a typical GC method, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., nitrogen or helium) through a capillary column. sciensage.info The column, often a fused silica (B1680970) capillary column with a nonpolar stationary phase like CP Sil 8CB, separates compounds based on their boiling points and interactions with the stationary phase. sciensage.info The temperature of the column is often programmed to increase over time to facilitate the elution of compounds with different volatilities. chrom-china.com
GC-MS is particularly useful as it combines the separation power of GC with the identification capabilities of MS, allowing for the definitive identification of this compound even in complex mixtures like essential oils. chrom-china.comsciensage.info
Advanced Spectroscopic Studies of Photodynamics
The photodynamic behavior of this compound (p-MMC), a model chromophore for commercially used UV filters like 2-ethylhexyl-p-methoxycinnamate (EHMC), has been the subject of extensive investigation. rsc.orgvulcanchem.com These studies are crucial for understanding the mechanisms by which these molecules dissipate harmful UV radiation. Advanced spectroscopic techniques have been instrumental in elucidating the complex excited-state dynamics that occur on ultrafast timescales following photoexcitation.
UV-Visible absorption spectroscopy is fundamental in characterizing the chromophore of this compound. The molecule exhibits a broad absorption band primarily in the UV-B region (280–315 nm), which is attributed to a ππ* electronic transition within the conjugated system of the molecule. rsc.orgvulcanchem.com This absorption profile is what makes it an effective component in sunscreens.
Studies have shown that the solvent environment can influence the absorption spectrum. For instance, the absorption maximum of methyl-E-4-methoxycinnamate (E-MMC) is observed at different wavelengths in cyclohexane (B81311) versus methanol, indicating a sensitivity to solvent polarity and hydrogen bonding capabilities. rsc.orgnih.gov Specifically, the peak absorption is at 290 nm in cyclohexane and shifts to 308 nm in methanol. rsc.org This solvatochromic shift provides insights into the electronic structure of the molecule and its interaction with its surroundings. Continuous-wave UV irradiation studies, often coupled with UV-Visible spectroscopy, are also employed to monitor the formation of long-lived photoproducts, such as the cis-isomer, which exhibits a different absorption spectrum from the parent trans-isomer. acs.orgacs.org
Fluorescence emission spectroscopy provides valuable information about the radiative decay pathways of excited electronic states. For this compound and related compounds, fluorescence studies have revealed very low fluorescence quantum yields, suggesting that non-radiative decay processes are the dominant relaxation pathways. tandfonline.com
Early studies on methyl cinnamate in solution measured a fluorescence decay time of less than 3 picoseconds and an estimated fluorescence quantum yield of 0.001. tandfonline.com This rapid decay was proposed to result from population transfer to competing singlet states, including the initially excited 1¹ππ* state and a lower-lying 1¹nπ* state populated via internal conversion. tandfonline.com More recent investigations on similar sunscreen molecules have inferred fluorescence lifetimes of less than 10 picoseconds in both hexane (B92381) and methanol, which is consistent with efficient E/Z photoisomerization dynamics. rsc.org The low fluorescence efficiency is a key characteristic of an effective photoprotective agent, as it indicates that the absorbed UV energy is being dissipated through non-harmful channels rather than being re-emitted as light, which could potentially cause photosensitized damage.
To directly observe the ultrafast events that follow UV absorption, various time-resolved spectroscopic techniques are employed. These methods use a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the evolution of the excited state population over femtosecond (fs) to nanosecond (ns) timescales.
Time-Resolved Ion Yield (TR-IY) spectroscopy is a powerful gas-phase technique used to measure the lifetimes of excited electronic states. nih.gov In a TR-IY experiment, a pump pulse excites the molecule to a specific electronic state, and a time-delayed probe pulse ionizes the molecule from that excited state. By monitoring the resulting ion signal as a function of the pump-probe delay time, the decay dynamics of the excited state can be mapped out.
Studies on jet-cooled p-MMC have shown that its S1 state lifetime is conformer and excess energy dependent, decaying much faster than its ortho- and meta-isomers. aip.org For example, picosecond-resolution TR-IY measurements of p-MMC revealed S1 lifetimes of 280 ps and 80 ps for two different rotamers (rotational isomers). nih.gov In contrast, nanosecond TR-IY experiments on methyl-4-methoxycinnamate (MMC) yielded a much longer time constant of 24.0 ± 0.2 ns, suggesting the involvement of different photophysical processes, possibly involving an intermediate state. nih.gov Time-resolved studies on methyl cinnamate, a related compound, have utilized TR-IY to determine the lifetime of the initially excited 1¹ππ* state to be approximately 4.5 ps, attributing this to internal conversion to the 1¹nπ* state. tandfonline.comresearchgate.net
Transient Electronic Absorption Spectroscopy (TEAS), also known as transient absorption spectroscopy, is a versatile technique used to study excited-state dynamics in both gas and solution phases. acs.orgtandfonline.com It monitors the changes in absorption of a sample after excitation by a pump pulse. These changes can be due to excited-state absorption (ESA), ground-state bleaching (GSB), or stimulated emission.
TEAS studies on E-MMC in different solvents have provided detailed insights into its relaxation pathways. rsc.org In the non-polar solvent cyclohexane, excitation at 290 nm leads to an initial excited-state absorption that decays within a few picoseconds, indicating very fast repopulation of the ground state. rsc.org In the polar, protic solvent methanol, the dynamics are different, with spectral features suggesting the formation of an intermediate species and incomplete ground-state recovery within the experimental time window. rsc.org These solvent-dependent dynamics highlight a switch in the relaxation mechanism: in the gas phase, decay is thought to be driven by internal conversion from the 1¹ππ* to the 1¹nπ* state, whereas in solution, an efficient E/Z isomerization from the 1¹ππ* state back to the ground state becomes the dominant pathway. rsc.orgrsc.org For methyl cinnamate in cyclohexane, TEAS reveals two strong excited-state absorption features at early time delays (around 1-5 ps). tandfonline.com
Time-Resolved Photoelectron Spectroscopy (TR-PES) is another sophisticated gas-phase technique that provides even more detailed information about excited-state dynamics than TR-IY. rsc.org After the pump pulse excites the molecule, the probe pulse ionizes it, and the kinetic energy of the ejected photoelectrons is measured. The resulting photoelectron spectrum provides a "fingerprint" of the electronic state from which ionization occurred. By tracking the evolution of this spectrum over time, one can follow the molecule's journey through different electronic states.
For methyl cinnamate, TR-PES experiments have been used alongside TR-IY to precisely determine the lifetime of the 1¹ππ* state. tandfonline.comresearchgate.net Both techniques yielded a consistent time constant of approximately 4.5 ps, which was assigned to the internal conversion from the 1¹ππ* state to the 1¹nπ* state. tandfonline.comresearchgate.net The ability of TR-PES to resolve the electronic character of the excited state makes it a powerful tool for disentangling complex, competing relaxation pathways, such as internal conversion and intersystem crossing, which are fundamental to the photoprotective function of this compound and related sunscreen molecules. researchgate.netresearchgate.net
Photobiological Mechanisms and Molecular Interactions
Mechanism of UV Radiation Absorption
The absorption of UV radiation by methyl p-methoxycinnamate is not a random event but is governed by the specific arrangement of atoms and electrons within the molecule. This process is primarily dictated by the presence of specific functional groups that are adept at interacting with UV light.
The capacity of this compound to absorb UV radiation is attributed to its chromophore groups, namely the carbon-carbon double bond (C=C) within the propenoate chain and the carbon-oxygen double bond (C=O) of the ester group. rsc.org These groups contain a system of conjugated π-electrons that are not tightly bound and can be excited by the energy contained within UV photons. rsc.org The entire conjugated system, which includes the phenyl ring, the C=C double bond, and the C=O group, acts as a single chromophore, enabling the efficient capture of UV-B radiation. ias.ac.in
Upon absorbing a UV photon, the molecule undergoes an electronic transition. An electron from a lower energy molecular orbital is promoted to a higher energy, unoccupied orbital. In the case of this compound, the primary transition upon UV-B absorption is a π → π* (pi to pi-star) transition. nih.govtandfonline.com This elevates the molecule from its electronic ground state (S₀) to an excited singlet state, specifically the S₁ (1¹ππ*) state. rsc.orgacs.orgnih.gov This initial excitation is the critical first step in the photoprotective cascade.
Excited State Relaxation Pathways
Following excitation to the S₁ state, this compound must efficiently and safely dissipate the absorbed energy to return to the ground state. If this energy were not quickly dispersed, it could lead to harmful photochemical reactions. The molecule employs several rapid relaxation pathways to achieve this.
The primary route for energy dissipation in this compound is through non-radiative decay, meaning the energy is converted into heat (vibrational energy) rather than being emitted as light (fluorescence). A key process is internal conversion (IC), a very fast transition between electronic states of the same multiplicity (e.g., singlet to singlet). After initial excitation to the S₁ (¹ππ) state, the molecule can undergo internal conversion to a nearby "dark" ¹nπ state (an excited state involving a non-bonding electron of the oxygen atom). nih.govrsc.org This step is crucial as it moves the energy into a different electronic configuration, facilitating further decay.
From the ¹nπ* state, another process called intersystem crossing (ISC) can occur, where the molecule transitions to a triplet state (T₁). acs.orgrsc.org Triplet states have a different electron spin multiplicity and generally longer lifetimes than singlet states. Studies on jet-cooled para-methoxy methylcinnamate (p-MMC) have identified multistep intersystem crossing pathways from the bright S₁ (¹ππ) state to the lowest triplet T₁ (³ππ) state. acs.org These non-radiative decay processes occur on a picosecond to nanosecond timescale, ensuring the rapid and safe dissipation of the absorbed UV energy. acs.orgnih.gov
Table 1: Excited State Lifetimes for this compound (and related compounds)
| Excited State | Lifetime | Experimental Condition | Reference |
|---|---|---|---|
| S₁ (¹ππ*) | ~4.5 ps | Gas-phase (for methyl cinnamate) | tandfonline.comrsc.org |
| S₁ (¹ππ*) | 80 - 280 ps | Gas-phase (rotamer dependent) | nih.gov |
| T₁ (³ππ*) | ~20 ns | Gas-phase | tandfonline.comacs.org |
A pivotal photoprotective mechanism for this compound is the trans-cis isomerization around the C=C double bond. acs.org In its stable ground state, the molecule exists predominantly in the trans configuration. Upon UV excitation, the rotation around the C=C bond becomes possible, leading to the formation of the cis isomer. This structural change provides an efficient pathway for the molecule to return to the ground state (S₀) via a conical intersection—a point where the potential energy surfaces of the excited and ground states touch. nih.gov This process effectively converts the electronic energy of the UV photon into rotational and vibrational energy, which is then harmlessly dissipated as heat to the surrounding environment. The reversible nature of this isomerization allows the molecule to undergo many cycles of absorption and dissipation without being destroyed. acs.org
The trans-cis isomerization process is intimately linked with the triplet state. Theoretical and experimental studies suggest that after intersystem crossing from the singlet manifold, the T₁ (³ππ) state is where the crucial torsion of the C=C double bond occurs. acs.orgrsc.org This leads to a twisted geometry that facilitates the return to the ground state as either the trans or cis isomer. rsc.org The isomerization pathway can be described as a sequence: S₀ (trans) + UV → S₁ (trans) → ¹nπ → T₁ (twisted) → S₀ (trans or cis) + heat. tandfonline.comrsc.org This involvement of the triplet state is a key feature of the photodynamics of many cinnamate (B1238496) derivatives. tandfonline.com
Table 2: Isomerization Quantum Yields for a Related Cinnamate
| Process | Quantum Yield (φ) | Compound | Solvent | Reference |
|---|---|---|---|---|
| trans → cis | 0.26 | Ethyl Cinnamate | Ethanol (B145695) | rsc.org |
| cis → trans | 0.29 | Ethyl Cinnamate | Ethanol | rsc.org |
Molecular Interactions in Photoprotection
Interactions with Biological Macromolecules (e.g., skin proteins, DNA)
While direct, specific binding studies on this compound with all major skin proteins are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, studies on octyl-p-methoxycinnamate, a closely related UV filter, have explored its interaction with keratin (B1170402). One study demonstrated that when incorporated into a formulation with keratin particles, an interaction between the particles and the UV filter was observed. This interaction was shown to reduce the permeation of the UV filter through the skin, suggesting that such interactions can influence the localization and retention of the sunscreen agent in the upper layers of the epidermis. nih.govmedchemexpress.comgoogle.comnih.gov
The most critical macromolecule in the context of UV radiation is deoxyribonucleic acid (DNA). UV radiation is a known mutagen, capable of inducing photodamage to DNA, leading to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and other photoproducts. evitachem.com These lesions can disrupt DNA replication and transcription, potentially leading to mutations and carcinogenesis if not properly repaired.
Studies on ethylhexyl methoxycinnamate (EHMC), another analog of this compound, have indicated that upon exposure to UV radiation, it can undergo isomerization from the trans to the cis form. Research has suggested that the cis-isomer of EHMC may possess a significant genotoxic effect, indicating its potential to damage human DNA. smolecule.comcapes.gov.br This highlights the importance of understanding the photochemical behavior of cinnamate-based sunscreens and their potential to interact with and damage genetic material. The ability to absorb UV radiation suggests a potential protective effect against photoaging and skin cancer by preventing the radiation from reaching and damaging DNA. smolecule.com
Mitigation of Oxidative Stress from UV Exposure
Exposure to ultraviolet (UV) radiation is a primary cause of oxidative stress in the skin. This occurs through the generation of reactive oxygen species (ROS), such as singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals, which can damage cellular components including lipids, proteins, and DNA. d-nb.infomdpi.comupol.cz this compound and its derivatives have demonstrated antioxidant properties that contribute to their photoprotective capacity by mitigating this UV-induced oxidative stress. smolecule.com
Furthermore, research on related cinnamate compounds has provided evidence of their effectiveness in reducing oxidative damage. For example, studies have shown that cinnamate derivatives can inhibit lipid peroxidation, a key process in cell membrane damage induced by ROS. google.com The antioxidant activity of various cinnamate derivatives has been quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific data for this compound is not always available, the results for structurally similar compounds provide a strong indication of its potential antioxidant capacity.
Table 1: Antioxidant Activity of Cinnamate Derivatives (DPPH & ABTS Assays)
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Ethyl p-methoxycinnamate rich Kaempferia galanga essential oil | DPPH | 15.64 ± 0.263 | nih.gov |
| Ethyl p-methoxycinnamate rich Kaempferia galanga essential oil | ABTS | 16.93 ± 0.228 | nih.gov |
| Ethanolic extract of Kaempferia galanga (containing ethyl-p-methoxycinnamate) | DPPH | 1824 | researchgate.net |
| Ethanolic extract of Kaempferia galanga (containing ethyl-p-methoxycinnamate) | ABTS | 307 | researchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
The photodegradation of cinnamate-based sunscreens in the presence of ROS has also been a subject of study. It has been shown that these compounds can undergo degradation when exposed to ROS and UV light, which can lead to the formation of various byproducts. This reactivity with ROS is a double-edged sword: while it indicates a capacity to neutralize these damaging species, it also points to the potential for the sunscreen agent to be consumed in the process, potentially reducing its photoprotective lifespan on the skin.
Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models
Antioxidant Mechanisms
The antioxidant capabilities of methyl p-methoxycinnamate are a key area of investigation, with research focusing on its ability to neutralize harmful free radicals and the structural elements that contribute to this activity.
Free Radical Scavenging Activity
This compound's antioxidant effects are attributed to its capacity to scavenge free radicals, which are unstable molecules that can cause cellular damage. smolecule.com The primary active form, p-methoxycinnamic acid (PMCA), has demonstrated notable scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in in vitro assays. upi.edu While the ethyl ester form (EPMC) shows some activity, its hydrolyzed counterpart, PMCA, is a more potent radical scavenger. upi.edu
The antioxidant potential of related cinnamic acid derivatives has been quantified using various assays. For instance, an essential oil rich in ethyl p-methoxycinnamate exhibited moderate DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity. nih.gov Specifically, the IC50 values, which represent the concentration required to scavenge 50% of the radicals, were found to be 15.64 ± 0.263 µg/mL for the DPPH assay and 16.93 ± 0.228 µg/mL for the ABTS assay. ugm.ac.id These findings suggest that the cinnamate (B1238496) structure is effective at donating electrons to neutralize reactive free radicals. ugm.ac.id
Table 1: Free Radical Scavenging Activity of Cinnamate Derivatives
| Assay | Compound/Extract | IC50 Value (µg/mL) |
|---|---|---|
| DPPH | Ethyl p-methoxycinnamate rich K. galanga | 15.64 ± 0.263 |
| ABTS | Ethyl p-methoxycinnamate rich K. galanga | 16.93 ± 0.228 |
| DPPH | p-Methoxycinnamic acid (PMCA) | 518.58 |
| DPPH | Ethyl p-methoxycinnamate (EPMC) | >1000 |
This table presents the half-maximal inhibitory concentration (IC50) of various cinnamate derivatives in different free radical scavenging assays.
Role of Structural Features in Antioxidant Potency
The chemical structure of cinnamic acid derivatives plays a crucial role in their antioxidant capacity. The presence of a methoxy (B1213986) (-OCH3) group on the aromatic ring, particularly at the para position, significantly influences this activity. ijrpr.com This electron-donating group, along with the conjugated double bond system, contributes to the molecule's ability to stabilize free radicals. ijrpr.com
While the hydroxyl (-OH) group is primarily responsible for the antioxidant activity in many phenylpropenoic acids, the methoxy group also plays a determining role. nih.gov Studies comparing different cinnamic acid derivatives have shown that the specific positioning and type of substituent on the aromatic ring dictate the antioxidant potential. The hydrolysis of the ester group in compounds like ethyl p-methoxycinnamate to its corresponding carboxylic acid (p-methoxycinnamic acid) can enhance antioxidant activity. upi.edu
Anti-inflammatory Mechanisms
This compound and its related compounds have demonstrated anti-inflammatory effects in various preclinical models. These effects are mediated through the inhibition of pro-inflammatory molecules and the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1, IL-6)
A significant aspect of the anti-inflammatory action of cinnamate derivatives involves the suppression of pro-inflammatory cytokines. Ethyl p-methoxycinnamate (EPMC) has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). scielo.brelsevier.esnih.gov In in vivo models, EPMC reduced the synthesis of TNF-α in a dose-dependent manner. scielo.brelsevier.es Similarly, in vitro studies using human macrophage-like cells (U937) showed that EPMC could inhibit the production of both IL-1 and TNF-α. elsevier.es
Other related compounds, such as methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), have also been found to suppress the release of TNF-α, interleukin-6 (IL-6), and IL-1β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.net This inhibition of key inflammatory mediators underscores the potential of these compounds to mitigate inflammatory responses. nih.gov
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Cinnamate Derivatives
| Compound | Model | Cytokine Inhibited |
|---|---|---|
| Ethyl p-methoxycinnamate (EPMC) | In vivo (rats) | TNF-α |
| Ethyl p-methoxycinnamate (EPMC) | In vitro (U937 cells) | IL-1, TNF-α |
| Methyl 3,4,5-trimethoxycinnamate (MTC) | In vitro (RAW264.7 cells) | TNF-α, IL-6, IL-1β |
This table summarizes the inhibitory effects of cinnamate derivatives on the production of various pro-inflammatory cytokines in different experimental models.
Modulation of Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound derivatives are linked to their ability to modulate intracellular signaling pathways that regulate inflammation. A key target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in the inflammatory response. ijrpr.com Ethyl p-methoxycinnamate (EPMC) has been found to inhibit NF-κB activation. researchgate.net
Similarly, methyl 3,4,5-trimethoxycinnamate (MTC) has been shown to reduce the phosphorylation of IκB and p65 proteins, which are crucial steps in the activation of the NF-κB pathway. nih.gov This leads to a decrease in NF-κB DNA binding and transcriptional activity. nih.gov The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade involved in inflammation that can be modulated by these compounds. ijrpr.comelsevier.es By interfering with these signaling pathways, cinnamate derivatives can effectively downregulate the expression of various inflammatory mediators.
Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)
Inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is another mechanism contributing to the anti-inflammatory properties of cinnamate derivatives. Ethyl p-methoxycinnamate (EPMC) has been reported to inhibit both COX-1 and COX-2 enzymes in a cell-free system. scielo.brkemdikbud.go.id This non-selective inhibition suggests a broad mechanism for reducing prostaglandin-mediated inflammation. kemdikbud.go.id
Derivatives of EPMC have also been synthesized and evaluated for their COX-2 inhibitory activity, indicating that this chemical scaffold can be a starting point for developing more selective anti-inflammatory agents. archivepp.com Furthermore, methyl 3,4,5-trimethoxycinnamate (MTC) has been shown to reduce the release of prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of COX-2 protein. nih.gov
Anti-Denaturation Activity in Protein Assays
Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat, leading to a loss of their biological function. The inhibition of protein denaturation is a widely recognized biomarker for anti-inflammatory activity.
In a specific investigation using a heat-induced bovine serum albumin (BSA) denaturation assay, this compound was evaluated for its anti-inflammatory potential. The study found that this compound did not exhibit anti-denaturation activity. kemdikbud.go.id Interestingly, other alkyl esters of p-methoxycinnamic acid tested in the same study, such as propyl p-methoxycinnamate and butyl p-methoxycinnamate, did show anti-denaturation effects at specific concentrations. kemdikbud.go.id This suggests that the structure of the alkyl ester group plays a critical role in this particular biological activity. For context, the related compound ethyl p-methoxycinnamate (EPMC) has been shown in other studies to possess anti-denaturation activity, with a reported IC50 value of 53.3 µg/ml. itb.ac.id
Antimicrobial Mechanisms
This compound and its parent compound, p-methoxycinnamic acid (p-MCA), have been the subject of research to understand their antimicrobial properties. The mechanisms underlying their ability to inhibit microbial growth are multifaceted and involve targeting various cellular processes.
Antibacterial Activity Against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus, Chromobacterium violaceum)
Research has demonstrated that p-methoxycinnamic acid (p-MCA), the parent acid of this compound, exhibits a moderately broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Escherichia coli : Studies have confirmed the inhibitory effect of p-MCA against E. coli. In one study, p-MCA demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL. mdpi.comnih.gov Another investigation using p-MCA synthesized in the lab confirmed its antibacterial activity against E. coli, with increasing concentrations (5%, 10%, and 15%) resulting in progressively larger zones of inhibition (0.691 cm, 0.727 cm, and 0.855 cm, respectively). researchgate.net Essential oil from Kaempferia galanga, which is rich in the related compound ethyl p-methoxycinnamate, showed weaker activity against E. coli with a MIC of 5 mg/mL. cabidigitallibrary.org
Staphylococcus aureus : The essential oil of Kaempferia galanga, abundant in ethyl p-methoxycinnamate, was found to be most effective against S. aureus, with a MIC of 1 mg/mL. cabidigitallibrary.org The parent acid, p-MCA, has also shown activity against S. aureus. mdpi.com
Chromobacterium violaceum : p-Methoxycinnamic acid has been identified as a potential inhibitor of quorum sensing and biofilm formation in C. violaceum. mdpi.comnih.gov At a concentration of 200 µg/mL, it was shown to interfere with virulence factor production in this bacterium. mdpi.comnih.gov
| Compound | Pathogen | Reported MIC | Source |
|---|---|---|---|
| p-Methoxycinnamic Acid (p-MCA) | Escherichia coli | 50 µg/mL | mdpi.com |
| p-Methoxycinnamic Acid (p-MCA) | Escherichia coli | 164 µM | nih.gov |
| Kaempferia galanga essential oil (rich in Ethyl p-methoxycinnamate) | Staphylococcus aureus | 1 mg/mL | cabidigitallibrary.org |
| Kaempferia galanga essential oil (rich in Ethyl p-methoxycinnamate) | Escherichia coli | 5 mg/mL | cabidigitallibrary.org |
Disruption of Cell Membrane Integrity
A primary mechanism for the antimicrobial action of cinnamic acid derivatives is the disruption of the bacterial cell membrane. ijrpr.com This disruption compromises the membrane's integrity, leading to leakage of essential intracellular components and ultimately cell death. Studies on p-methoxycinnamic acid (p-MCA) have shown that it can induce changes in the cell membrane structure of C. violaceum. mdpi.com This alteration was found to increase the sensitivity of bacterial biofilms to antibiotics like tobramycin. mdpi.com Further evidence from studies on colistin-resistant Acinetobacter baumannii demonstrated that p-MCA increased membrane permeability, as indicated by a 1.34-fold increase in absorbance values in a spectrometric assay that measures leakage. researchgate.net Treatment of E. coli and S. aureus with essential oil rich in ethyl p-methoxycinnamate also resulted in the leakage of nucleic acids and proteins, further supporting the membrane-disruptive mechanism. cabidigitallibrary.org
Inhibition of Enzymatic Systems
This compound and its related compounds can exert their biological effects by inhibiting key enzymatic systems. For instance, p-methoxycinnamic acid (p-MCA) has been shown to effectively reduce the production of chitinase (B1577495) in C. violaceum. mdpi.com Chitinase is an enzyme that plays a role in the invasiveness and adaptability of the bacterium. mdpi.com Furthermore, preliminary research has suggested that this compound itself may have the potential to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. smolecule.com The related ester, ethyl-p-methoxycinnamate, has been reported to inhibit the enzymatic activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in cell-free assays. elsevier.es
Interference with Nucleic Acid Synthesis
Interference with nucleic acid synthesis is another proposed antibacterial mechanism. ijrpr.com While direct inhibition of the synthesis pathway is complex, evidence points to effects on nucleic acids secondary to membrane damage. For example, when E. coli and S. aureus were treated with K. galanga essential oil, which contains a high concentration of ethyl p-methoxycinnamate, there was a significant leakage of nucleic acids from the cells. cabidigitallibrary.org This loss of genetic material is detrimental to bacterial survival. Studies on other cinnamate esters, such as ethylhexyl methoxycinnamate (EHMC), have also highlighted the potential for these compounds to cause DNA damage. researchgate.net
Quorum-Sensing and Biofilm Inhibition
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. The parent compound, p-methoxycinnamic acid (p-MCA), has been identified as a potent inhibitor of QS and biofilm development. mdpi.com
In Chromobacterium violaceum, p-MCA was found to inhibit the QS system by effectively suppressing the expression of the cviI gene. mdpi.comnih.gov This gene is responsible for synthesizing the signaling molecule N-decanoyl-homoserine lactone (C10-HSL). mdpi.com By reducing C10-HSL levels, p-MCA prevents its binding to the transcription regulator CviR, thereby inhibiting the production of virulence factors like violacein. mdpi.comnih.gov Additionally, p-MCA has demonstrated effective antibiofilm activity against both strong and moderate biofilm-producing isolates of Acinetobacter baumannii, inhibiting biofilm formation by up to 77.5%. researchgate.net
| Compound | Organism | Mechanism | Effect | Source |
|---|---|---|---|---|
| p-Methoxycinnamic Acid (p-MCA) | Chromobacterium violaceum | Quorum-Sensing Inhibition | Reduced N-decanoyl-homoserine lactone (C10-HSL) levels at 200 µg/mL; inhibited expression of cviI gene. | mdpi.comnih.gov |
| p-Methoxycinnamic Acid (p-MCA) | Acinetobacter baumannii | Biofilm Inhibition | Inhibited biofilm formation by up to 77.5%. | researchgate.net |
Reduction of Virulence Factors (e.g., chitinase)
Research has demonstrated that this compound can effectively reduce the production of virulence factors in certain bacteria. For instance, in studies involving Chromobacterium violaceum, the compound has been shown to decrease the production of chitinase. This reduction in chitinase is linked to the downregulation of its regulatory gene, which plays a role in the invasiveness and adaptability of the bacterium. mdpi.com The inhibition of such virulence factors suggests a potential mechanism to mitigate the pathogenicity of microbes without necessarily killing them, which could be a strategy to reduce the development of resistance. science.gov
Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)
This compound has exhibited notable antifungal properties against various fungal strains. Studies have reported its efficacy against clinically relevant fungi such as Candida albicans and Aspergillus niger. mdpi.comgoogle.comnih.gov The essential oil of Kaempferia galanga, which contains this compound, has shown selective toxicity against Aspergillus fumigatus. tandfonline.com The mechanism of its antifungal action is thought to involve the disruption of fungal cell structures and vital cellular processes. mdpi.com Research indicates that the compound's activity can be influenced by its chemical structure and the specific fungal species being targeted. tandfonline.com
Table 1: Antifungal Activity of this compound and Related Compounds
| Fungal Strain | Compound/Extract | Observed Effect | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Kaempferia galanga essential oil | Active with a MIC value of 1.2 µg/µl | tandfonline.com |
| Candida albicans | Methylaervine (a β-carboline alkaloid) | MIC of 16-128 µg/mL | mdpi.com |
| Aspergillus niger | Acrocarposporins A & D | Effective inhibition zones | mdpi.com |
| Candida albicans | Acrocarposporins A & D | Effective inhibition zones | mdpi.com |
Anti-Tuberculosis Activity (Mycobacterium tuberculosis)
Ethyl p-methoxycinnamate (EPMC), a closely related ester, has been identified as a potential anti-tuberculosis agent. researchgate.netnih.gov It has demonstrated inhibitory activity against various strains of Mycobacterium tuberculosis, including H37Ra, H37Rv, drug-susceptible, and multidrug-resistant (MDR) clinical isolates. researchgate.netwisdomlib.org The minimum inhibitory concentration (MIC) for EPMC has been reported in the range of 0.242–0.485 mM. wisdomlib.org Notably, no cross-resistance was observed with standard anti-TB drugs in the tested MDR strains, suggesting that EPMC may act via a different mechanism than existing therapies. researchgate.net Molecular docking studies have been employed to predict the potential mycobacterial targets of such natural products. dntb.gov.ua
Table 2: In Vitro Anti-Tuberculosis Activity of Ethyl p-methoxycinnamate (EPMC)
| Mycobacterium tuberculosis Strain | MIC Range (mM) | Reference |
|---|---|---|
| H37Ra, H37Rv, drug-susceptible and MDR isolates | 0.242–0.485 | wisdomlib.org |
Anticancer and Chemopreventive Mechanisms
Apoptosis Induction (Caspase 3/9, Cytochrome C Release)
This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating cancerous cells. nih.gov The induction of apoptosis by these compounds often involves the intrinsic or mitochondrial-mediated pathway. medicinacomplementar.com.br This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol. medicinacomplementar.com.br The released cytochrome c then activates caspase-9, which in turn activates caspase-3, a key executioner caspase that leads to the morphological and biochemical hallmarks of apoptosis. medicinacomplementar.com.brmdpi.com Studies have shown that treatment with related compounds can lead to the activation of both caspase-3 and caspase-9 in cancer cells. google.comresearchgate.net
Inhibition of Tumor Cell Proliferation and Colony Formation
A significant aspect of the anticancer activity of this compound is its ability to inhibit the proliferation of tumor cells and prevent them from forming colonies. Research has demonstrated that ethyl p-methoxycinnamate (EMC) can suppress the proliferation of Ehrlich ascites tumor cells (EATCs). nih.gov Similarly, a related phenolic compound, E-[6'-(5'-hydroxypentyl)tricosyl]-4-hydroxy-3-methoxycinnamate (EHHM), has been shown to significantly suppress cell proliferation and colony formation in HepG2 hepatocellular carcinoma cells. spandidos-publications.com Furthermore, ethyl-p-methoxycinnamate (EPMC) has been found to inhibit colony formation in HCT-116 colorectal carcinoma cells. researchgate.net
Table 3: Inhibitory Effects on Tumor Cell Proliferation and Colony Formation
| Cell Line | Compound | Observed Effect | Reference |
|---|---|---|---|
| Ehrlich ascites tumor cells (EATCs) | Ethyl p-methoxycinnamate (EMC) | Inhibition of proliferation | nih.gov |
| HepG2 (Hepatocellular carcinoma) | EHHM | Suppression of cell proliferation and colony formation | spandidos-publications.com |
| HCT-116 (Colorectal carcinoma) | Ethyl-p-methoxycinnamate (EPMC) | Inhibition of colony formation | researchgate.net |
Anti-NF-κB Activity and Downstream Signaling Pathways (e.g., PI3K/Akt/NFκB)
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in cancer development by regulating genes involved in inflammation, cell survival, and proliferation. Ethyl p-methoxycinnamate (EPMC) has demonstrated potent inhibitory activity against NF-κB. nih.govresearchgate.net The mechanism of this inhibition has been linked to the PI3K/Akt/NF-κB signaling pathway. nih.govresearchgate.net Research indicates that EPMC can act as an inhibitor of Akt phosphorylation at serine 473, which in turn suppresses NF-κB-dependent transcription. nih.govresearchgate.net The PI3K/Akt pathway is a key regulator of cell survival, and its inhibition can sensitize cancer cells to apoptosis. mdpi.com Downregulation of the PI3K/Akt signaling pathway has been observed in endothelial cells treated with related phenolic compounds. scienceopen.com
Mechanisms of Chemosensitization
While direct studies on the chemosensitization mechanisms of this compound are limited, extensive research on its closely related analogue, ethyl p-methoxycinnamate (EPMC), provides significant insights. EPMC has been identified as a promising chemosensitizer, particularly in the context of melanoma.
The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov In preclinical models, EPMC was shown to inhibit NF-κB activation, which is crucial for tumor cell survival, proliferation, and resistance to therapy. nih.gov This inhibition is achieved by targeting the upstream kinases in the PI3K/Akt/NF-κB pathway. nih.govmdpi.com Research demonstrated that EPMC acts as an inhibitor of p38 and subsequently suppresses the phosphorylation of Akt at the serine 473 residue, a critical step for NF-κB-dependent gene transcription. nih.govmdpi.com By blocking this pathway, EPMC renders cancer cells more susceptible to the cytotoxic effects of conventional chemotherapy agents like paclitaxel. nih.gov
| Target Pathway | Mechanism of Action | Observed Effect | Cell Model |
|---|---|---|---|
| p38/AKT/NFκB | Inhibition of p38 and subsequent suppression of Akt phosphorylation at Ser473. nih.gov | Inhibition of NFκB-dependent transcription, sensitizing cells to apoptosis. nih.gov | B16F10 Murine Melanoma Cells. nih.gov |
Induction of DNA Damage
The ability of p-methoxycinnamate derivatives to contribute to DNA damage in cancer cells, particularly in combination with chemotherapeutic drugs, is a key aspect of their chemosensitizing effect. Research on ethyl p-methoxycinnamate (EPMC) has shown that when used in conjunction with paclitaxel, it leads to an increased expression of phosphorylated H2A histone family member X (γH2AX). nih.gov The γH2AX protein is a well-established molecular marker for DNA double-strand breaks, indicating that EPMC enhances the DNA-damaging effects of paclitaxel, thereby promoting apoptosis in cancer cells. nih.gov
Furthermore, studies on other cinnamate derivatives, such as cinoxate (B72691) (2-ethoxyethyl p-methoxycinnamate), suggest a potential class effect of inhibiting DNA repair mechanisms. Cinoxate was found to enhance the frequency of sister-chromatid exchanges and chromosome aberrations induced by DNA-damaging agents like mitomycin C and UV light. nih.gov The proposed mechanism is the inhibition of the DNA excision repair pathway, which leads to an accumulation of unrepaired DNA damage. nih.gov This action suggests that esters of p-methoxycinnamic acid may potentiate the efficacy of DNA-damaging therapies by crippling the cancer cell's ability to repair genomic lesions.
Neuroprotective Mechanisms
The neuroprotective potential of the p-methoxycinnamate family has been explored through various mechanistic studies, primarily focusing on the parent compound, p-methoxycinnamic acid (p-MCA).
Attenuation of Glutamate-Induced Neurotoxicity
Research has demonstrated that p-MCA can protect cultured cortical neurons from the neurotoxic effects of glutamate (B1630785). nih.govthegoodscentscompany.com The primary mechanism appears to be a partial antagonism of glutamatergic activity. nih.gov P-MCA was found to be more effective in protecting neurons against N-methyl-D-aspartate (NMDA)-induced toxicity compared to that induced by kainic acid. nih.gov
Mechanistic investigations revealed that p-MCA inhibits the binding of ligands to both the NMDA receptor and the associated glycine (B1666218) binding site on rat cortical membranes. nih.gov This interaction leads to a cascade of downstream protective effects, including the attenuation of calcium influx that is typically associated with glutamate-induced excitotoxicity. nih.gov Consequently, p-MCA also inhibits the overproduction of nitric oxide and cellular peroxides in neurons injured by glutamate. nih.gov
| Mechanism | Detailed Finding | Model System |
|---|---|---|
| Partial Glutamatergic Antagonism | Inhibited binding at NMDA receptor and glycine binding sites. nih.gov | Primary cultures of rat cortical neurons. nih.gov |
| Reduction of Calcium Influx | Diminished the calcium influx associated with glutamate neurotoxicity. nih.gov | Primary cultures of rat cortical neurons. nih.gov |
| Inhibition of Oxidative Stress | Inhibited the overproduction of nitric oxide and cellular peroxides. nih.gov | Glutamate-injured neurons. nih.gov |
Interactions with Prion Proteins
Direct research into the interaction of this compound with prion proteins has not been identified. However, studies on structurally related compounds provide context. For instance, 3,4-dimethoxycinnamic acid (DMCA), another methoxylated derivative of cinnamic acid, has been shown to interact with prion proteins. encyclopedia.pub In in-vitro studies using human neuroblastoma cells (SH-SY5Y), DMCA was found to bind strongly to prion proteins, which resulted in a 30-40% reduction in the formation of prion oligomers compared to a control. encyclopedia.pubmdpi.com This action was associated with a significant increase in the viability of cells treated with prion oligomers. encyclopedia.pubmdpi.com
Cognitive Enhancement Effects (e.g., anti-amnestic properties in preclinical models)
The cognition-enhancing properties of p-methoxycinnamate derivatives have been demonstrated in preclinical models. Studies on p-methoxycinnamic acid (p-MCA) have shown that it can significantly improve memory deficits in mice with scopolamine-induced amnesia. mdpi.com This suggests that the α,β-unsaturated carboxyl moiety and the para-methoxy group are key structural features for this activity. mdpi.com The cognitive benefits are attributed in part to the neuroprotective and antioxidant activities of the compound. mdpi.com
Further research has indicated that esterified forms, such as ethyl p-methoxycinnamate, may offer superior effects due to better bioavailability and more effective regulation of acetylcholinesterase (AChE) enzymes. mdpi.com In vivo studies on mouse models showed that p-MCA reduced memory deficits by approximately 60% in rodents with scopolamine-induced amnesia. nih.gov
Hepatoprotective Mechanisms
The hepatoprotective activity of the p-methoxycinnamate structure is well-documented, with research primarily focusing on p-methoxycinnamic acid (p-MCA). In in-vitro tests on rat hepatocytes injured by carbon tetrachloride (CCl₄), p-MCA demonstrated a potent hepatoprotective effect, comparable to the reference drug silybin (B1146174), even at significantly lower concentrations. mdpi.comencyclopedia.pubnih.gov
The core mechanism of this protection involves the maintenance of the cellular antioxidant defense system. Specifically, p-MCA was shown to preserve the hepatic levels of glutathione (B108866) (GSH), a critical endogenous antioxidant. mdpi.com In CCl₄-treated hepatocytes, p-MCA prevented the depletion of total GSH levels. mdpi.com Additionally, it helps maintain the activity of enzymes within the GSH redox pathway, including glutathione disulfide reductase (GR) and glutathione-S-transferase (GST), which are essential for cellular homeostasis and detoxification. mdpi.com This preservation of the glutathione system is a key factor in protecting liver cells from oxidative damage. mdpi.comnih.gov
Protection Against Chemically Induced Liver Injury
Research has demonstrated the hepatoprotective potential of p-methoxycinnamic acid (p-MCA), the parent acid of this compound, in preclinical models. In in vitro tests using rat hepatocytes injured by carbon tetrachloride (CCl4), a well-known hepatotoxin, p-MCA exhibited a significant protective effect. nih.govmdpi.com Studies have highlighted that the presence of a methoxy group in the para position of the benzene (B151609) ring is a crucial pharmacophore for this therapeutic property. nih.govresearchgate.net The hepatoprotective activity of p-MCA was found to be comparable to that of silybin, a known liver-protecting agent, even when p-MCA was used at concentrations 10 to 50 times lower. nih.govresearchgate.netencyclopedia.pub This protective action was also observed with isoferulic acid, another phenylpropanoid with a similar structure. researchgate.netencyclopedia.pub The α,β-unsaturated ester moiety is also considered essential for the hepatoprotective activity. researchgate.net
| Compound | Model | Inducing Agent | Key Findings | Source(s) |
|---|---|---|---|---|
| p-Methoxycinnamic acid (p-MCA) | Primary cultures of rat hepatocytes | Carbon Tetrachloride (CCl4) | Exhibited significant hepatoprotective activity, comparable to silybin at much lower concentrations. | nih.govmdpi.comresearchgate.netencyclopedia.pub |
| Isoferulic acid | Primary cultures of rat hepatocytes | Carbon Tetrachloride (CCl4) | Showed equipotent effect to silybin. | nih.govresearchgate.net |
Modulation of Liver Enzyme Activities and Oxidative Stress Balance
The mechanism behind the hepatoprotective effects of p-methoxycinnamic acid involves the modulation of liver enzymes and the balance of oxidative stress. mdpi.comnih.gov In studies on CCl4-injured rat hepatocytes, p-MCA treatment helped to preserve the levels of glutathione (GSH), a critical endogenous antioxidant. mdpi.comresearchgate.net While CCl4 insult significantly reduces GSH levels, p-MCA was shown to maintain the total GSH concentration. mdpi.com Furthermore, p-MCA preserved the activity of key enzymes in the GSH redox system, including glutathione disulfide reductase (GR) and glutathione-S-transferase (GST). mdpi.comresearchgate.net
The compound also mitigates lipid peroxidation, a major process in liver damage. This was evidenced by the reduced formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, in hepatocytes treated with p-MCA following CCl4 injury. researchgate.net Additionally, p-MCA demonstrated a protective effect on plasmatic enzyme activities, including alkaline phosphatase (ALP), gamma-glutamyl transpeptidase (γ-GTP), and alanine (B10760859) aminotransferase (ALT), in models of CCl4-induced liver damage. mdpi.com These findings indicate that p-MCA and related compounds exert their hepatoprotective effects by directly influencing liver enzyme activity and bolstering the cellular antioxidant defense system. encyclopedia.pubnih.gov
| Parameter | Model | Effect of p-Methoxycinnamic acid (p-MCA) | Source(s) |
|---|---|---|---|
| Glutathione (GSH) Levels | CCl4-injured rat hepatocytes | Significantly preserved total GSH levels. | mdpi.comresearchgate.net |
| Glutathione Disulfide Reductase (GR) Activity | CCl4-injured rat hepatocytes | Preserved enzyme activity. | mdpi.com |
| Glutathione-S-Transferase (GST) Activity | CCl4-injured rat hepatocytes | Preserved enzyme activity. | mdpi.comresearchgate.net |
| Malondialdehyde (MDA) Formation | CCl4-injured rat hepatocytes | Reduced the formation of this lipid peroxidation byproduct. | researchgate.net |
| Plasmatic Enzyme Activities (ALP, γ-GTP, ALT) | Models of CCl4-induced liver damage | Exhibited a protective effect on enzyme activities. | mdpi.com |
Antidiabetic and Antihyperglycemic Mechanisms
Influence on Glucose Uptake and Glycogen (B147801) Synthesis
Phenolic acids, including p-methoxycinnamic acid, have been shown in both in vitro and in vivo tests to possess antidiabetic properties by influencing glucose metabolism. mdpi.com These compounds can increase glucose uptake and stimulate glycogen synthesis. mdpi.com In studies involving diabetic rats, a single administration of p-MCA resulted in an 80% increase in glycogen storage. mdpi.com This antihyperglycemic activity is suggested to be a result of increased glycolysis and the inhibition of gluconeogenesis within the liver. mdpi.com
Insulinotropic Effects
A key mechanism for the antidiabetic action of p-methoxycinnamic acid is its insulinotropic effect, meaning it stimulates the secretion of insulin (B600854) from pancreatic β-cells. nih.govmdpi.comnih.gov Studies using perfused rat pancreases have confirmed this activity, showing that p-MCA stimulates insulin secretion in the presence of glucose. nih.govmdpi.comnih.gov Further mechanistic investigations in the pancreatic β-cell line (INS-1) revealed that p-MCA's effect is mediated by an increase in intracellular calcium ([Ca²⁺]i). nih.gov This rise in calcium is due to an influx of extracellular Ca²⁺ through L-type Ca²⁺ channels. nih.gov The process is not dependent on the closure of ATP-sensitive K⁺ channels, a common pathway for other insulin secretagogues. nih.gov P-MCA was also found to enhance insulin secretion induced by glucose and other agents like arginine. nih.gov These findings suggest that p-MCA could be beneficial in conditions where insulin secretion in response to nutrient stimulation is impaired. nih.gov
| Mechanism | Model System | Observed Effect of p-Methoxycinnamic acid (p-MCA) | Source(s) |
|---|---|---|---|
| Glycogen Synthesis | Diabetic rats | Increased glycogen storage by 80%. | mdpi.com |
| Insulin Secretion | Normal and diabetic rats, perfused rat pancreas, INS-1 cells | Stimulated and enhanced glucose-induced insulin secretion. | nih.govmdpi.comnih.govnih.gov |
| Intracellular Calcium ([Ca²⁺]i) | INS-1 pancreatic β-cells | Increased Ca²⁺ influx via L-type Ca²⁺ channels. | nih.gov |
Anti-angiogenic Mechanisms
| Compound | Model | Key Anti-angiogenic Finding | Source(s) |
|---|---|---|---|
| Ethyl-p-methoxycinnamate (EPMC) | Rat aortic ring assay | Considerably inhibited microvessel sprouting. | nih.govnih.govclinisciences.comelsevier.es |
| Ethyl-p-methoxycinnamate (EPMC) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited cell proliferation, migration, and tube formation. | nih.govresearchgate.net |
| Ethyl-p-methoxycinnamate (EPMC) | Mechanistic studies | Reduced levels of Vascular Endothelial Growth Factor (VEGF). | nih.gov |
Suppression of Endothelial Cell Proliferation, Migration, and Tube Formation
Based on available scientific literature, there are no specific studies detailing the suppressive effects of this compound on the proliferation, migration, and tube formation of endothelial cells. Research into the anti-angiogenic properties of similar cinnamic acid esters has primarily focused on the ethyl ester, ethyl p-methoxycinnamate, rather than the methyl ester.
Reduction of Vascular Endothelial Growth Factor (VEGF) Synthesis
There is currently a lack of specific scientific data from preclinical or in vitro studies that demonstrate the ability of this compound to reduce the synthesis of Vascular Endothelial Growth Factor (VEGF).
Other Enzyme Inhibition Studies
Investigations have been carried out to determine the inhibitory potential of this compound against various enzymes, including those relevant to neurodegenerative diseases.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
This compound has been identified as a constituent in essential oils that have been evaluated for their ability to inhibit cholinesterase enzymes. In a study analyzing the chemical composition and biological activities of essential oil from Oenanthe javanica, methyl 4-methoxycinnamate was present at a concentration of 15.96%. researchgate.net This essential oil was tested for its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.net
The research findings indicated that the essential oil as a whole exhibited moderate to weak inhibition against both enzymes, with IC50 values recorded as greater than 800 µg/mL for both acetylcholinesterase and butyrylcholinesterase. researchgate.net It is important to note that this value represents the activity of the entire essential oil mixture and not of isolated this compound. Therefore, while the compound has been part of investigations into cholinesterase inhibition, specific inhibitory concentrations (IC50) for the pure compound are not detailed in this research. researchgate.net
Structure Activity Relationship Sar Studies and Derivative Development
Impact of Ester Group Variation on Biological Activity
The ester functional group is a key determinant of the biological activity of p-methoxycinnamate derivatives. Altering the alkyl chain of the ester can significantly impact its efficacy.
Comparison of Methyl, Ethyl, Propyl, and Butyl Esters
Studies comparing a series of alkyl esters of p-methoxycinnamic acid have revealed that the length of the alkyl chain in the ester group plays a significant role in the compound's anti-inflammatory activity. One study investigated the anti-denaturation activity of methyl, ethyl, propyl, and butyl p-methoxycinnamate. kemdikbud.go.id
Interestingly, methyl p-methoxycinnamate showed minimal to no anti-denaturation activity. kemdikbud.go.id In contrast, ethyl p-methoxycinnamate (EPMC) exhibited significant activity. kemdikbud.go.idresearchgate.net Propyl p-methoxycinnamate and butyl p-methoxycinnamate also demonstrated activity, but their effectiveness was concentration-dependent and tended to decrease at higher concentrations. kemdikbud.go.id At lower concentrations, both the propyl and butyl esters showed activity comparable to EPMC. kemdikbud.go.id This suggests that while the ester group is crucial, an optimal chain length and concentration exist for this specific activity. It has been proposed that both decreasing and increasing the number of carbon atoms from the ethyl ester group leads to a decrease in anti-inflammatory activity. researchgate.netitb.ac.id
Table 1: Anti-Denaturation Activity of p-Methoxycinnamate Esters
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 0.1 | 10.9 ± 1.1 |
| 1 | 1.2 ± 1.3 | |
| 10 | - | |
| 100 | - | |
| Ethyl p-methoxycinnamate | 0.1 | 32.9 ± 0.3 |
| 1 | 41.3 ± 1.8 | |
| 10 | 44.7 ± 0.5 | |
| 100 | 51.6 ± 1.2 | |
| Propyl p-methoxycinnamate | 0.1 | 32.9 ± 1.5 |
| 1 | 29.7 ± 1.3 | |
| 10 | 22.3 ± 0.5 | |
| 100 | 18.3 ± 0.3 | |
| Butyl p-methoxycinnamate | 0.1 | 27.8 ±1.4 |
| 1 | 21.0 ±1.3 | |
| 10 | 15.7± 1.0 | |
| 100 | - |
Data sourced from Komala et al., 2018. kemdikbud.go.id
Role of Aromatic Ring Substituents
Substituents on the aromatic ring, particularly the methoxy (B1213986) group, are critical for the biological activities of cinnamic acid derivatives.
Significance of the Para-Methoxy Group
The presence and position of the methoxy (-OCH₃) group on the phenyl ring are pivotal. Extensive research has demonstrated that a methoxy group in the para position is a key structural feature for a range of biological activities. encyclopedia.pubnih.gov
For instance, the para-methoxy group is crucial for the potent antidiabetic, hepatoprotective, and neuroprotective activities observed in this class of compounds. encyclopedia.pubnih.govmdpi.com In studies on α-glucosidase inhibition, an enzyme relevant to diabetes, the presence of a methoxy group at the para position was found to be necessary for enhanced inhibitory activity. mdpi.com In fact, p-methoxycinnamic acid was found to be significantly more active than its corresponding hydroxy derivative. mdpi.com
Furthermore, in terms of anti-inflammatory activity, a comparison between ethyl p-methoxycinnamate and ethyl cinnamate (B1238496) (which lacks the methoxy group) showed that the former had significantly higher activity, highlighting the contribution of the para-methoxy group. researchgate.net This structural feature enhances the molecule's biological efficacy, making it a focal point in the design of new therapeutic agents. ijrpr.com
Stereochemical Influence on Activity (e.g., E/Z Isomerization)
The geometry of the double bond in the propenoic acid side chain, which gives rise to E (trans) and Z (cis) isomers, can influence the biological activity of this compound. The trans isomer is generally the more stable and common form.
Photoisomerization, typically induced by UV radiation, can convert the trans isomer to the cis isomer. Ultrafast spectroscopy studies have shown that this isomerization occurs rapidly upon photoexcitation. While specific comparative biological activity data between the E and Z isomers of this compound are limited, the stereochemistry of related compounds is known to affect their biological profiles. For many biologically active compounds, one stereoisomer is often significantly more active than the other due to the specific three-dimensional requirements of receptor binding sites. The Z isomers of hydrazonoyl halides, for example, are thermodynamically more stable than the corresponding E isomers. mdpi.com
Design and Synthesis of Novel this compound Derivatives
Building on the understanding of its structure-activity relationships, researchers have focused on designing and synthesizing novel derivatives of this compound to enhance its biological properties.
Modified Ester Derivatives for Enhanced Biological Properties
Modifying the ester group has been a primary strategy to improve the therapeutic potential of p-methoxycinnamic acid. This includes creating longer-chain alkyl esters and other ester derivatives to enhance properties like lipophilicity, which can improve absorption and bioavailability. nih.govdntb.gov.ua
For example, the enzymatic synthesis of long-chain alkyl esters of p-methoxycinnamic acid has been explored to create lipophilic additives with antioxidant activity for potential use in the food and cosmetic industries. nih.gov One notable derivative is octyl p-methoxycinnamate (also known as ethylhexyl methoxycinnamate), which is widely used as a UVB filter in sunscreens. mdpi.commdpi.com This derivative is synthesized by the esterification of p-methoxycinnamic acid with 2-ethylhexanol. mdpi.comresearchgate.net
Other research has focused on synthesizing various cinnamyl esters to test for activities such as antifungal and antiparasitic effects. plos.orgmdpi.com For instance, a series of cinnamic acid esters with different substituents on the phenyl ring and varying alkyl groups in the alcohol moiety were synthesized and evaluated for their antifungal activity against plant pathogenic fungi. plos.orgnih.gov The results indicated that the biological activity is influenced by a complex interplay between the substituents on the phenyl ring and the nature of the alkyl group in the ester. plos.orgnih.gov
The synthesis of these novel derivatives often employs methods like the Perkin or Knoevenagel reactions to create the cinnamic acid backbone, followed by esterification. ijrpr.comgoogle.com More advanced and environmentally friendly methods, such as enzyme-catalyzed synthesis and microwave-assisted reactions, are also being utilized. itb.ac.idmdpi.comresearchgate.net
Synthesis of Conjugates and Complexes (e.g., Phospholipid Complexes) for Improved Bioavailability
The practical application of this compound and its parent acid, p-methoxycinnamic acid (p-MCA), can be limited by low bioavailability, which is often attributed to rapid metabolism in the body. mdpi.com To overcome these limitations, researchers have explored the development of conjugates and complexes, particularly with phospholipids (B1166683), to enhance systemic circulation and bioavailability. mdpi.comnih.gov The formation of more stable bioconjugates with direct covalent bonds between the active molecule and a lipid carrier like phosphatidylcholine (PC) is a promising strategy. mdpi.comnih.gov
One approach involves the enzymatic modification of phospholipids with p-methoxycinnamate moieties. Research into the enzymatic interesterification of egg-yolk phosphatidylcholine (PC) with ethyl p-methoxycinnamate (EPMC), a closely related ester, has demonstrated the feasibility of creating p-methoxycinnamoylated phospholipids. mdpi.com In these studies, lipase (B570770) B from Candida antarctica (Novozym 435) was found to be an effective biocatalyst for incorporating the p-methoxycinnamate structure into phospholipids. mdpi.com Under optimized conditions—a three-day reaction time, 30% (w/w) Novozym 435, and a 1:10 molar ratio of PC to EPMC—researchers successfully synthesized p-methoxycinnamoylated lysophosphatidylcholine (B164491) (p-MCA-LPC) and p-methoxycinnamoylated phosphatidylcholine (p-MCA-PC) with isolated yields of 32% and 3% (w/w), respectively. mdpi.com
While direct synthesis of phospholipid conjugates starting from this compound is not as extensively documented, the transesterification of this compound has been successfully demonstrated. For instance, Weber's research group reported the enzymatic synthesis of long-chain alkyl p-methoxycinnamates by reacting this compound with oleyl alcohol. mdpi.comresearchgate.net This reaction, catalyzed by Novozym 435 at 80°C for 72 hours, achieved a high conversion rate of 92%, indicating the viability of using this compound as a substrate for enzymatic lipophilization. mdpi.comresearchgate.net These lipophilic derivatives are valued as health-promoting additives in the food and cosmetic industries. mdpi.comresearchgate.net
The formation of non-covalent phospholipid complexes is another method investigated to improve the bioavailability of related compounds. Studies on EPMC have shown that its complexation with phosphatidylcholine can significantly enhance its analgesic activity in mice, an effect attributed to a two-fold increase in bioavailability. mdpi.comsemanticscholar.org Phosphatidylcholine, being a primary component of cell membranes, is well-absorbed orally and can act as a carrier for other molecules, facilitating their passage through biological membranes. unair.ac.id
Table 1: Enzymatic Synthesis of p-Methoxycinnamate Derivatives for Improved Lipophilicity/Bioavailability
| Starting Material | Reactant | Catalyst | Primary Product(s) | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| This compound | Oleyl alcohol | Novozym 435 | Oleyl p-methoxycinnamate | 92% conversion | mdpi.comresearchgate.net |
| Ethyl p-methoxycinnamate (EPMC) | Egg-yolk Phosphatidylcholine (PC) | Novozym 435 | p-MCA-LPC and p-MCA-PC | 32% and 3% isolated yield, respectively | mdpi.com |
Development of Related Compounds (e.g., Styryl Ketones, Cinnamamides)
The core structure of this compound serves as a valuable scaffold for the synthesis of other bioactive compounds, such as styryl ketones and cinnamamides, through various chemical modifications.
Styryl Ketones
The synthesis of p-methoxystyryl ketones from p-methoxycinnamate esters typically involves a two-step process. First, the ester is hydrolyzed to p-methoxycinnamic acid, which is then converted to p-methoxybenzaldehyde via oxidative cleavage. itb.ac.iditb.ac.id This reaction has been effectively carried out using calcium nitrate (B79036) (Ca(NO3)2) and assisted by microwave irradiation, producing p-methoxybenzaldehyde in a 45.7% yield without the need for chromatographic purification. itb.ac.id
The resulting p-methoxybenzaldehyde serves as a key intermediate for synthesizing a series of p-methoxystyryl ketones through a Claisen-Schmidt condensation reaction with various ketones. itb.ac.idgrafiati.com This base-catalyzed condensation has also been optimized using microwave assistance. For example, reacting p-methoxybenzaldehyde with different ketones has yielded several derivatives. itb.ac.id The anti-inflammatory activity of these synthesized styryl ketones has been evaluated, showing that structural modifications influence their biological effect. itb.ac.idresearchgate.net
Table 2: Synthesis of p-Methoxystyryl Ketones via Claisen-Schmidt Condensation
| Aldehyde | Ketone Reactant | Resulting Styryl Ketone | Bioactivity Finding | Reference |
|---|---|---|---|---|
| p-Methoxybenzaldehyde | Acetophenone | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Reduced anti-inflammatory activity | itb.ac.id |
| p-Methoxybenzaldehyde | Ethyl methyl ketone | (E)-1-(4-methoxyphenyl)pent-1-en-3-one | Reduced anti-inflammatory activity | itb.ac.id |
| p-Methoxybenzaldehyde | Acetone (B3395972) | (E)-4-(4-methoxyphenyl)but-3-en-2-one | Retained anti-denaturation activity (IC50 of 72.8 µg/ml) | itb.ac.id |
Cinnamamides
Cinnamamides represent another important class of derivatives developed from this compound. These compounds, characterized by an amide bond, have shown a wide spectrum of biological activities. ugm.ac.id A highly efficient and green method for synthesizing cinnamamides involves the enzymatic ammonolysis of methyl cinnamates. mdpi.com
Researchers have developed a method using Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, as a catalyst for the reaction between methyl cinnamates and phenylethylamines in a continuous-flow microreactor. mdpi.com This approach offers significant advantages, including mild reaction conditions, short reaction times, and the ability to recycle the catalyst. mdpi.com In a model reaction using methyl 4-chlorocinnamate and phenylethylamine, a maximum conversion of 91.3% was achieved at 45°C with a residence time of about 40 minutes. mdpi.com This methodology is directly applicable to this compound for the synthesis of its corresponding cinnamamide (B152044) derivatives.
Other synthetic routes to cinnamamides proceed through the hydrolysis of the methyl ester to p-methoxycinnamic acid, followed by coupling with an appropriate amine. researchgate.net Studies on ethyl p-methoxycinnamate have shown its successful conversion to various cinnamamide derivatives, such as N-(2-hydroxyethyl)-p-methoxycinnamamide and N,N-dimethyl-p-methoxycinnamamide, through direct amidation. ugm.ac.idresearchgate.net The nature of the substituent on the amide nitrogen has been found to be crucial for the biological activity of the resulting compound, with more hydrophilic substituents sometimes leading to increased anti-inflammatory activity compared to the parent ester. ugm.ac.id
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations of Electronic States
Quantum chemical calculations have been extensively used to elucidate the electronic properties of methyl p-methoxycinnamate, particularly its behavior upon interaction with UV light. The most stable form is the trans isomer, which is noted for its planar structure at the methoxycinnamate end. ias.ac.in
Researchers have employed various levels of theory to calculate the excitation energies of its low-lying singlet and triplet states. Methods such as Time-Dependent Density Functional Theory (TD-DFT), Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), and Complete Active Space with Second-Order Perturbation Theory (CASPT2) have been utilized. ias.ac.in At the EOM-CCSD and CASPT2 levels, the first two singlet excited states (S1 and S2) are identified as closely spaced π-π* states, while the third (S3) is an n–π* state. ias.ac.in The S2 state is predominantly a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. ias.ac.in These theoretical predictions align well with the experimental absorption maximum observed at 310 nm (4.00 eV). ias.ac.in
Semi-empirical quantum mechanics calculations, such as ZINDO/s, have also been used to model the electronic transitions of MMC and its alkyl homologs. researchgate.net These studies focus on the singly excited-Configuration Interaction (CI) and the HOMO-LUMO energy transition gap to predict UV absorption in the UV-B and UV-C regions. researchgate.net Such modeling can effectively predict the type of UV protection activity based on the electronic transitions. researchgate.net
The table below summarizes some of the calculated vertical excitation energies (VEEs) for this compound using different quantum chemical methods.
| Method | State | Excitation Energy (eV) | Nature of State | Oscillator Strength (f) |
|---|---|---|---|---|
| EOM-CCSD/6-31G(d) | S1 | 4.52 | π-π | 0.03 |
| EOM-CCSD/6-31G(d) | S2 | 4.62 | π-π | 0.08 |
| EOM-CCSD/6-31G(d) | S3 | 5.30 | n-π | 0.00 |
| CASPT2/6-31G(d) | S1 | 4.55 | π-π | 0.00 |
| CASPT2/6-31G(d) | S2 | 4.80 | π-π | 1.10 |
| CASPT2/6-31G(d) | S3 | 5.44 | n-π | 0.00 |
Data sourced from a study on the effect of conjugation on the photophysics of methoxycinnamate. ias.ac.in
Molecular Dynamics Simulations for Conformational Analysis and Photodynamics
Molecular dynamics (MD) simulations provide a powerful approach to study the conformational flexibility and the dynamic processes that occur after photoexcitation in this compound. High-level quantum chemical methods combined with MD studies have been used to investigate the different isomers of methoxycinnamates. ias.ac.in
Conformational analysis has identified both cis and trans isomers as stable forms. ias.ac.in The trans isomer is generally considered the most stable, with its planarity stabilized by extended π-conjugation. ias.ac.inchemrxiv.org However, post-Hartree-Fock calculations on the related octyl methoxycinnamate have shown that the cis and trans forms can have comparable stability in the gas phase, with the cis form stabilized by intramolecular dispersion interactions leading to a more compact, folded structure. chemrxiv.orgchemrxiv.org First-principles molecular dynamics (FPMD) have been used to generate different conformers for further analysis. chemrxiv.org
The photodynamics of MMC, particularly the non-radiative decay processes following UV absorption, are of significant interest. Time-resolved studies on trans-MMC have shown that upon excitation to the first excited singlet state (S1, a 1ππ* state), the molecule undergoes ultrafast relaxation. tandfonline.com One proposed pathway involves an efficient trans-cis isomerization. tandfonline.com Another competing decay route is a rapid internal conversion (IC) to a lower-lying 1nπ* state. tandfonline.com The lifetime of the initially excited 1ππ* state has been determined to be approximately 4.5 picoseconds. researchgate.net Quantum chemical calculations suggest that for p-MMC, both the trans → cis isomerization and the internal conversion to the 1nπ* state are possible due to small energy barriers. researchgate.net The presence of water can significantly accelerate the non-radiative decay, with calculations suggesting that hydration raises the energy barrier for internal conversion, making direct isomerization more likely. researchgate.net
In Silico Prediction of Biological Activity and Receptor Interactions
In silico methods are increasingly used to predict the biological activities of this compound and its derivatives, saving time and resources in the drug discovery process. nih.gov These computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling.
Molecular docking studies have been performed to predict the interaction of ethyl p-methoxycinnamate, a closely related compound, with biological targets. For instance, docking experiments have proposed theoretical molecular interplay between ethyl p-methoxycinnamate and the melanocortin-1 receptor (MC1R), a key receptor in melanin (B1238610) production. mdpi.com These studies help to hypothesize how the compound might exert its effects at a molecular level. mdpi.com In another study, docking was used to analyze the interactions of thiourea (B124793) derivatives of p-methoxycinnamic acid with the cyclooxygenase-2 (COX-2) enzyme, revealing hydrophobic bonding with key residues like Val523, Val349, and His90. researchgate.net
QSAR models are used to correlate the chemical structure of compounds with their biological activity or physical properties. For example, QSAR has been used to screen for potential Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances, where the octanol-water partition coefficient (log KOW) is a key indicator for bioaccumulation potential. umweltbundesamt.de
The table below summarizes findings from various in silico prediction studies involving this compound or its close analogs.
| Compound/Derivative | Target/Property Predicted | In Silico Method | Predicted Outcome |
|---|---|---|---|
| Alkyl p-methoxy cinnamates | UV Protection Activity | Semi-empirical quantum mechanics (ZINDO/s) | Predicted to be effective UV-B and UV-C sunscreens. researchgate.net |
| Ethyl p-methoxycinnamate | Interaction with Melanocortin-1 Receptor (MC1R) | Molecular Docking | Predicted binding to MC1R, suggesting a role in modulating melanin biosynthesis. mdpi.com |
| Thiourea derivatives of p-methoxycinnamic acid | Interaction with Cyclooxygenase-2 (COX-2) | Molecular Docking | Showed hydrophobic interactions with key residues in the COX-2 binding site. researchgate.net |
| p-Methoxycinnamoyl hydrazides | Anticancer Activity (T47D cells) | Molecular Docking (Molegro) | 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide showed the highest potential based on rerank score. impactfactor.org |
| Isopentyl p-methoxycinnamate | Bioaccumulation Potential | QSAR (KOWWIN) | Screened for potential PBT/vPvB properties. umweltbundesamt.de |
Structure-Based Drug Design Approaches for Derivatives
Structure-based drug design (SBDD) is a rational approach used to develop new therapeutic agents by leveraging the three-dimensional structure of biological targets. drugdiscoverynews.comnih.gov This methodology has been applied to design derivatives of this compound with the aim of creating novel compounds with enhanced or specific biological activities. beilstein-journals.org
The process begins with identifying a biological target and its binding site. drugdiscoverynews.commdpi.com For derivatives of p-methoxycinnamic acid, targets have included enzymes like cyclooxygenase-2 (COX-2) and receptors involved in cancer pathways. researchgate.netimpactfactor.org Computational techniques like molecular docking are then used to simulate the binding of designed derivatives to the target, predicting their binding affinity and interaction patterns. mdpi.comcranfield.ac.uk
Several studies have synthesized and evaluated derivatives based on the p-methoxycinnamate scaffold. For example, thiourea derivatives of ethyl p-methoxycinnamate were synthesized and their interactions with COX-2 were analyzed in silico. researchgate.net Similarly, a series of p-methoxycinnamoyl hydrazides were synthesized from ethyl p-methoxycinnamate and evaluated for anticancer activity through both in silico docking and in vitro assays against human breast cancer cells (T47D). impactfactor.org These studies exemplify the iterative cycle of SBDD: designing molecules, predicting their activity computationally, synthesizing the most promising candidates, and then testing them experimentally. drugdiscoverynews.com This approach allows for the modification of the lead compound to improve potency and selectivity. nih.govmdpi.com The cinnamic acid framework is a versatile scaffold that can be modified at the carboxylic acid group, the aromatic ring, or the double bond to explore new chemical space and optimize interactions with a chosen biological target. beilstein-journals.org
Potential Agricultural and Advanced Research Applications
Development of Agro-Chemicals
Research into methyl p-methoxycinnamate and its derivatives has revealed promising applications in agriculture, particularly in the development of new insect repellents, pesticides, and herbicides.
Insect Repellents and Pesticides
The compound and its close chemical relatives have demonstrated notable insect-repellent and insecticidal properties. For instance, ethyl p-methoxycinnamate, a related compound, is a major component of the essential oil from Kaempferia galanga (kencur), a plant known for its medicinal and insect-repellent properties. elsevier.esnih.gov Studies have shown that this essential oil, rich in ethyl p-methoxycinnamate, exhibits significant mosquito-repellent and larvicidal activity. elsevier.esnih.gov Further research has confirmed the insecticidal effects of the essential oil of Kaempferia galanga rhizomes against the booklouse, Liposcelis bostrychophila. researchgate.net The major active compounds identified were ethyl p-methoxycinnamate and ethyl cinnamate (B1238496). researchgate.net While ethyl p-methoxycinnamate showed weaker direct contact toxicity compared to ethyl cinnamate, both demonstrated fumigant toxicity. researchgate.net One study also identified ethyl p-methoxycinnamate from the root bark of Azadirachta indica (neem) as an antifeedant against the Hong Kong caterpillar (Tenebrio molitor). researchgate.net These findings suggest the potential for developing naturally derived insect control agents based on the this compound structure.
Herbicides
The parent compound of this compound, p-methoxycinnamic acid (p-MCA), has been investigated for its phytotoxic effects, indicating its potential as a natural herbicide. researchgate.net Research on the weed Euphorbia heterophylla L. (wild poinsettia) showed that p-MCA inhibited root growth and cell viability. researchgate.net It was found to disrupt cellular respiration and increase lignification in the roots of the weed. researchgate.net These findings highlight the potential of p-methoxycinnamic acid and its derivatives, like this compound, as lead compounds for developing new, potentially more environmentally friendly herbicides. researchgate.net The allelopathic activity of methyl (E)-3'-hydroxy-4'-methoxycinnamate, a related compound, has also been reported. nii.ac.jp
Research into Nutraceutical and Functional Food Ingredients
The potential health benefits of this compound and its parent compound, p-methoxycinnamic acid, have led to research into their use as nutraceutical and functional food ingredients. mdpi.com p-Methoxycinnamic acid is a naturally occurring compound found in various edible plants and spices, including kencur (Kaempferia galanga), chamomile, and certain types of rice. nih.govmdpi.comresearchgate.net
The interest in these compounds stems from their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comijrpr.com p-Methoxycinnamic acid has been studied for its potential antidiabetic, anticancer, hepatoprotective, and neuroprotective effects. mdpi.com The potential of these compounds as functional food ingredients is linked to their ability to play a role in the prevention and management of chronic diseases. mdpi.com
Furthermore, ethyl p-methoxycinnamate is used as a food flavor additive due to its unique fragrance. google.com The conversion of this compound to long-chain esters has been explored to enhance its application in the food industry as a food additive. mdpi.com
Formulation Science for Enhanced Compound Delivery Systems
A significant area of research focuses on improving the delivery and efficacy of this compound and related compounds through advanced formulation science. Due to the poor water solubility of compounds like p-methoxycinnamic acid, which can limit their bioavailability and application, researchers are exploring various delivery systems. researchgate.net
One approach involves the use of solid dispersion systems. A study aimed to increase the dissolution rate of ethyl p-methoxycinnamate by preparing a solid dispersion with the hydrophilic polymer Hydroxypropyl Methylcellulose (HPMC). innovareacademics.in This method significantly improved the dissolution rate compared to the isolated compound. innovareacademics.in
Another area of investigation is the development of oil-in-water emulsions. googleapis.comlubrizol.com These formulations are particularly relevant for topical applications, such as sunscreens, where this compound and its derivatives are used as UV filters. googleapis.com The stability and efficacy of these emulsions are critical for their performance. Research has explored the use of various emulsifiers to create stable and elegant oil-in-water emulsions containing these compounds. lubrizol.com
Furthermore, the synthesis of long-chain alkyl p-methoxycinnamates and their incorporation into nano-emulsions are being investigated for potential applications in food and other industries. researchgate.net Grafting p-methoxycinnamate moieties onto silicone polymers is another strategy being explored to enhance its properties for specific applications. nih.govresearchgate.net
Applications as a Model Compound in Photochemistry and Photobiology Research
This compound serves as a valuable model compound for studying the fundamental mechanisms of photoprotection and the behavior of molecules upon exposure to UV radiation. ias.ac.in Its structural similarity to widely used sunscreen agents, such as octyl methoxycinnamate, makes it an ideal candidate for such investigations. nih.govrsc.org
Research in this area delves into the excited-state dynamics of this compound to understand how it absorbs and dissipates UV energy. nih.gov Studies have employed advanced computational methods like CASPT2 to scrutinize the photophysical and photochemical mechanisms. nih.gov These studies have revealed that upon UV excitation, the molecule undergoes complex relaxation pathways, including internal conversion and photoisomerization (conversion from the trans to the cis isomer), which are crucial for its photoprotective function. nih.gov
The influence of the solvent environment on these photochemical processes is a key area of study. rsc.org For example, the photoisomerization efficiency and relaxation pathways of this compound can vary significantly in polar versus nonpolar solvents. Understanding these solvent effects is critical for optimizing the performance of sunscreen formulations.
Furthermore, researchers have investigated the effect of hydration on the photoprotection mechanism of this compound. It has been found that the presence of even a single water molecule can significantly alter the deactivation pathways of the excited state, enhancing its photoprotective efficiency. nih.gov These fundamental studies provide crucial insights for the design of more effective and stable UV filters. chemrxiv.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways with Green Chemistry Focus
The pursuit of environmentally benign synthetic routes for methyl p-methoxycinnamate and its derivatives is a significant area of future research. Traditional methods are being re-evaluated in the context of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of safer reagents. brainly.com
Key areas of exploration include:
Enzymatic and Biocatalytic Methods: Lipase-catalyzed reactions, such as the transesterification of methyl cinnamate (B1238496), offer a greener alternative to chemical synthesis. mdpi.com For instance, using immobilized Candida antarctica lipase (B570770) B has shown high yields and enantiomeric excess in solvent-free systems. mdpi.com Research is ongoing to optimize these enzymatic processes for industrial-scale production. mdpi.comresearchgate.net
Solvent-Free and Alternative Solvent Systems: The use of supercritical carbon dioxide (scCO₂) as a solvent in continuous flow reactors for the Heck reaction represents a promising green approach. beilstein-journals.orgnih.gov This method simplifies work-up procedures and enhances the environmental profile of the synthesis. beilstein-journals.orgnih.gov Additionally, solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media are being investigated. nih.gov
Microwave-Assisted Synthesis: Microwave activation has been shown to be an efficient method for the synthesis of various aromatic esters, including derivatives of p-methoxycinnamic acid, often leading to improved yields and shorter reaction times compared to conventional heating. nih.gov
One-Pot Synthesis: Developing one-pot methods, such as the p-toluenesulfonic acid (PTSA) catalyzed reaction of p-methoxybenzaldehyde, methyl acetate (B1210297), and an alcohol, can achieve high yields and minimize waste.
A comparative analysis of different synthetic methods highlights the advantages of these greener approaches.
| Synthetic Method | Key Features | Advantages |
| Heck Reaction (Continuous Flow) | Palladium on silica (B1680970) catalyst, supercritical CO₂ solvent beilstein-journals.orgnih.gov | Simplified work-up, enhanced green credentials beilstein-journals.orgnih.gov |
| Enzymatic Transesterification | Lipase catalyst (e.g., Candida antarctica lipase B), solvent-free mdpi.com | High yield and enantiomeric excess mdpi.com |
| One-Pot Synthesis (PTSA-catalyzed) | Industrial-scale yields (97.1–97.2%) | High efficiency, reduced processing steps |
Deeper Mechanistic Elucidation of Biological Activities
While this compound is known for its UV-absorbing properties, future research aims to unravel the detailed molecular mechanisms underlying its broader biological activities, including its anti-inflammatory and antioxidant effects. The interaction with molecular targets like NF-κB and 5-lipoxygenase is a key area of investigation.
Future studies will likely focus on:
Signaling Pathway Analysis: Investigating how this compound and its derivatives modulate specific signaling pathways, such as the p38/AKT/NFκB pathway, which has been implicated in the anti-metastatic effects of related compounds like ethyl p-methoxycinnamate. mdpi.com
Receptor Interaction Studies: Identifying and characterizing the specific cellular receptors and enzymes that bind to this compound. For example, understanding its interaction with excitotoxin receptors like N-methyl-D-aspartic acid (NMDA) receptors could shed light on its neuroprotective potential. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand how different functional groups influence its biological activity. For example, the presence of a methoxy (B1213986) group at the para position is crucial for its antidiabetic activity. nih.gov
High-Throughput Screening for New Bioactive Derivatives
High-throughput screening (HTS) methodologies are poised to accelerate the discovery of novel derivatives of this compound with enhanced or entirely new biological activities. By rapidly screening large libraries of related compounds, researchers can identify promising candidates for further development.
Emerging trends in this area include:
Combinatorial Chemistry: Generating large and diverse libraries of cinnamic acid derivatives to be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. beilstein-journals.org
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, such as the inhibition of cancer cell proliferation or the reduction of inflammatory markers.
Target-Based Screening: Screening compound libraries against specific molecular targets, such as enzymes or receptors, that are implicated in disease pathogenesis.
Structure-activity relationship (SAR) studies on synthetic derivatives have already provided valuable insights. For instance, the anticancer potency of certain cinnamic acid ester derivatives has been linked to the specific positioning of the aromatic ring to maximize hydrophobic interactions with target proteins. nih.gov
Integration of Omics Technologies in Biological Studies
The application of "omics" technologies—genomics, proteomics, and metabolomics—will provide a more holistic understanding of the biological effects of this compound. These technologies allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, offering a comprehensive view of cellular responses.
Future research directions include:
Metabolomics: Analyzing the changes in the metabolic profile of cells or organisms upon exposure to this compound. This can reveal the metabolic pathways affected by the compound and provide insights into its mechanism of action. For example, metabolomics studies have shown that postbiotic interventions can lead to an increase in beneficial metabolites like p-methoxycinnamic acid. researchgate.net
Proteomics: Identifying the proteins that are differentially expressed or post-translationally modified in response to treatment with this compound. This can help to identify the direct protein targets of the compound and the downstream signaling pathways it modulates.
Transcriptomics: Studying the changes in gene expression profiles in response to this compound to understand its impact on cellular function at the genetic level.
Advanced Computational Methodologies for Prediction and Design
Advanced computational methods are becoming indispensable tools for predicting the properties of new molecules and for the rational design of novel this compound derivatives with desired biological activities.
Key computational approaches include:
Molecular Docking: Simulating the binding of this compound and its analogs to the active sites of target proteins to predict their binding affinity and mode of interaction. researchgate.netscispace.com This can help in the design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its derivatives in biological environments, such as lipid bilayers or in complex with proteins, to understand their interactions at an atomic level. oatext.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
In Silico Toxicity Prediction: Using computational models to predict the potential toxicity of new derivatives, allowing for the early identification and elimination of potentially harmful compounds. researchgate.net For example, ligand-based virtual screening has been used to design less toxic alternatives to existing UV filters. researchgate.net
The integration of these advanced computational techniques will undoubtedly accelerate the discovery and development of new and improved this compound-based compounds for a wide range of applications.
Q & A
Q. What are the primary natural sources and isolation methods for methyl p-methoxycinnamate?
this compound is biosynthesized by fungi such as Lentinus lepideus via enzymatic pathways using glucose and xylose as substrates . Natural isolation from plant sources (e.g., Kaempferia galanga) involves ethanol extraction (96% v/v) followed by chromatographic purification. Freeze-drying (lyophilization) is recommended for stabilizing the compound post-extraction .
Q. What analytical techniques are used to identify and quantify this compound in complex matrices?
High-performance thin-layer chromatography (HPTLC) with a solvent system of 2-butanol/1-propanol/water (3:1:1 v/v/v) provides optimal separation (Rf ≈ 0.77) . Gas chromatography-mass spectrometry (GCMS) confirms identity via retention time (e.g., 28.79 min) and spectral matching against NIST library data .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
The MTT assay is widely used for cytotoxicity screening (e.g., 48-hour incubation with WiDr colon cancer cells). Dose-response curves and IC50 values should be calculated using triplicate measurements and appropriate controls (e.g., DMSO vehicle) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Microwave-assisted synthesis enables rapid derivatization. For example, converting the carboxyl group to thiourea derivatives (e.g., (E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide) improves lipophilicity but may reduce cytotoxicity, highlighting the need for SAR studies . Modifications should prioritize functional groups that enhance target binding (e.g., electron-withdrawing substituents for COX inhibition) .
Q. What strategies address the solubility limitations of this compound and its derivatives?
Cocrystallization with succinic acid increases aqueous solubility by disrupting crystalline lattice energy. Solubility parameters (e.g., Hansen solubility criteria) and phase diagrams guide solvent selection for cocrystal formation . Alternative approaches include nanoemulsions or solid dispersions with hydrophilic polymers .
Q. How to resolve discrepancies in reported bioactivity across studies?
Contradictions (e.g., cytotoxic vs. non-cytotoxic derivatives) require rigorous analysis of experimental variables:
- Structural differences : Substituent position and steric effects (e.g., thiourea vs. ester groups) .
- Assay conditions : Cell line specificity (e.g., WiDr vs. HeLa), incubation time, and concentration ranges .
- Synergistic effects : Co-existing phytochemicals in crude extracts may mask individual compound activity .
Q. How to design a PICOT framework for in vivo toxicity studies?
- P opulation: Sprague Dawley rats (e.g., prenatal F1 offspring) .
- I ntervention: Oral administration at 50–200 mg/kg/day.
- C omparison: Vehicle control (e.g., feed matrix).
- O utcome: Developmental toxicity endpoints (e.g., organ weight, histopathology).
- T ime: Multigenerational exposure (e.g., modified one-generation study) .
Methodological Guidance
Q. What statistical approaches are recommended for meta-analysis of conflicting data?
Use random-effects models to account for heterogeneity across studies. Stratify data by experimental design (e.g., in vitro vs. in vivo), and perform sensitivity analyses to identify outlier datasets . Dose-response meta-analysis is feasible if consistent dosing metrics (e.g., log-transformed IC50) are reported .
Q. How to optimize enzymatic synthesis of this compound in vitro?
Replicate fungal pathways using Lentinus lepideus oxidases under aerobic conditions. Monitor reaction kinetics via HPLC and optimize pH (5.5–6.5) and temperature (25–30°C) to maximize yield . Substrate feeding (e.g., glucose/xylose mixtures) can bypass metabolic bottlenecks .
Q. What quality controls are critical for reproducibility in derivative synthesis?
- Purity : Validate intermediates (e.g., acid chlorides) via NMR (≥95% purity).
- Reaction monitoring : Use TLC/HPLC to track conversion rates.
- Yield optimization : Microwave irradiation reduces side reactions (e.g., hydrolysis) compared to conventional heating .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
